Avycaz (Ceftazidime-Avibactam): A Technical Guide to its Mechanism of Action Against Carbapenem-Resistant Enterobacterales
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the biochemical and microbiological mechanisms by which Avycaz (ceftazidime-avibactam) overcomes key resistance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biochemical and microbiological mechanisms by which Avycaz (ceftazidime-avibactam) overcomes key resistance pathways in carbapenem-resistant Enterobacterales (CRE). It includes summaries of efficacy data, detailed experimental protocols, and visualizations of the core mechanisms.
Executive Summary
Carbapenem-resistant Enterobacterales (CRE) represent a critical global health threat due to their extensive antibiotic resistance, limiting therapeutic options. Avycaz, a combination of the third-generation cephalosporin (B10832234)ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), provides a potent therapeutic solution against many CRE isolates. Avibactam restores ceftazidime's efficacy by inhibiting a broad spectrum of β-lactamases, including Ambler class A (like KPC), class C (AmpC), and some class D (OXA-48-like) enzymes, which are primary drivers of carbapenem (B1253116) resistance.[1][2][3] This document elucidates this synergistic mechanism of action.
The Dual-Component Mechanism of Avycaz
The efficacy of Avycaz against CRE is a direct result of the complementary actions of its two components:
Ceftazidime: A β-lactam antibiotic that inhibits bacterial cell wall synthesis. Its bactericidal action is mediated by binding to essential penicillin-binding proteins (PBPs), disrupting peptidoglycan synthesis and leading to cell lysis.[4][5] In CRE, ceftazidime alone is often rendered ineffective by potent β-lactamase enzymes.
Avibactam: A novel diazabicyclooctane β-lactamase inhibitor.[3] Unlike traditional inhibitors, it does not contain a β-lactam core. Avibactam covalently binds to the active site of specific β-lactamases in a reversible manner.[6][7] This binding prevents the hydrolysis and inactivation of ceftazidime, allowing the cephalosporin to reach its PBP targets.[5] Avibactam's spectrum of inhibition is crucial for its anti-CRE activity, covering key carbapenemases such as KPC and OXA-48, as well as extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases that are frequently co-produced.[6][8]
It is critical to note that avibactam does not inhibit Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[3][8] Therefore, Avycaz is not effective against MBL-producing CRE.[9][10]
Ceftazidime-Avibactam Activity Against KPC-Producing Klebsiella pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae (KPC-Kp) represents a significant global health threat due to its ext...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae (KPC-Kp) represents a significant global health threat due to its extensive antibiotic resistance, leading to limited treatment options and high mortality rates. The combination of ceftazidime (B193861), a third-generation cephalosporin, and avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical therapeutic agent against these challenging pathogens. Avibactam effectively restores the activity of ceftazidime by inhibiting KPC enzymes, which are class A serine β-lactamases. This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity against KPC-Kp, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
In Vitro Susceptibility of KPC-Producing Klebsiella pneumoniae to Ceftazidime-Avibactam
The in vitro activity of ceftazidime-avibactam against KPC-producing K. pneumoniae has been extensively evaluated in numerous studies. The data consistently demonstrates potent activity, although resistance can emerge.
Table 1: Ceftazidime-Avibactam (CAZ-AVI) MIC Distribution for KPC-Producing Klebsiella pneumoniae
Note: Avibactam concentration is fixed at 4 µg/mL. Susceptibility breakpoint is ≤8/4 µg/mL according to CLSI and EUCAST guidelines.[5] CR-hvKp: Carbapenem-resistant hypervirulent Klebsiella pneumoniae.
Mechanisms of Action and Resistance
The primary mechanism of action involves ceftazidime inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam protects ceftazidime from hydrolysis by KPC enzymes. However, resistance to ceftazidime-avibactam can develop through several mechanisms.
Key Resistance Mechanisms:
Mutations in the blaKPC gene: Amino acid substitutions, particularly in the Ω-loop of the KPC enzyme (e.g., D179Y), can enhance ceftazidime hydrolysis or reduce avibactam binding.[6][7][8] Some mutations can paradoxically restore susceptibility to carbapenems.[7][8]
Increased blaKPC expression: Higher copy numbers of the blaKPC gene can lead to increased enzyme production, overwhelming the inhibitory effect of avibactam.[8]
Porin mutations: Deficiencies in outer membrane porins, such as OmpK35 and OmpK36, can reduce the influx of ceftazidime into the bacterial cell.[6][8]
Efflux pump overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the cell.[8]
Fig. 1: Mechanism of Ceftazidime-Avibactam and Resistance Pathways.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The minimal inhibitory concentrations (MICs) of ceftazidime-avibactam are determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Method: Broth microdilution is the reference method.[9][10]
Media: Cation-adjusted Mueller-Hinton broth.
Avibactam Concentration: A fixed concentration of 4 µg/mL of avibactam is used in combination with twofold serial dilutions of ceftazidime.[3][5]
Quality Control: E. coli ATCC 25922 and K. pneumoniae ATCC 700603 are used as quality control strains.[4][10]
Interpretation: MICs are interpreted based on established clinical breakpoints (e.g., CLSI: ≤8/4 µg/mL for susceptible).[5][10]
Molecular Characterization of Resistance
Identifying the genetic basis of resistance is crucial for understanding its emergence and spread.
PCR and Sanger Sequencing: Used to detect the presence of β-lactamase genes (e.g., blaKPC, blaCTX-M, blaTEM, blaSHV) and to identify mutations within these genes and in porin genes (ompK35/36).[6]
Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance mechanisms, including novel gene mutations, plasmid-borne resistance determinants, and gene copy number variations.[7]
Quantitative Real-Time PCR (qRT-PCR): Used to quantify the expression levels of resistance-conferring genes, such as blaKPC.
Fig. 2: Experimental workflow for resistance characterization.
In Vitro and In Vivo Efficacy Models
Time-Kill Assays: These assays evaluate the bactericidal activity of ceftazidime-avibactam over time. Bacterial cultures are exposed to various concentrations of the drug (e.g., 2x, 4x, 8x MIC), and bacterial counts (CFU/mL) are determined at different time points.[9][11]
Hollow-Fiber Infection Model (HFIM): This dynamic in vitro model simulates human pharmacokinetic profiles to study the pharmacodynamics of the drug and the emergence of resistance over several days.[12]
Animal Models (e.g., Murine Infection Model): In vivo models, such as thigh or lung infection models in mice, are used to assess the efficacy of ceftazidime-avibactam in a living organism. Efficacy is often measured by the reduction in bacterial burden in tissues (e.g., spleen, liver) compared to untreated controls.[9][11]
Clinical Considerations and Future Directions
Ceftazidime-avibactam is a valuable agent for treating serious infections caused by KPC-Kp.[13] However, the emergence of resistance, even during therapy, is a growing concern.[7][14] This underscores the importance of appropriate dosing, infection control measures, and ongoing surveillance.[12]
Future research should focus on:
Understanding the clinical impact of different resistance mechanisms.
Developing rapid diagnostics to detect resistance.
Investigating combination therapies to prevent the emergence of resistance.[15]
Optimizing dosing strategies, potentially through therapeutic drug monitoring.[16]
Conclusion
Ceftazidime-avibactam demonstrates potent in vitro activity against the majority of KPC-producing Klebsiella pneumoniae isolates. However, the pathogen's ability to develop resistance through various mechanisms necessitates a thorough understanding of its activity, robust surveillance, and judicious clinical use. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to continue advancing our knowledge and strategies in combating this critical antibiotic resistance threat.
In Vitro Spectrum of Activity for Ceftazidime-Avibactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the in vitro spectrum of activity of ceftazidime-avibactam, a combination β-lactam/β-lactamase inhibit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro spectrum of activity of ceftazidime-avibactam, a combination β-lactam/β-lactamase inhibitor antibiotic. The document summarizes quantitative susceptibility data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support research and development efforts in the field of infectious diseases.
Introduction
Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime (B193861), with a novel, non-β-lactam β-lactamase inhibitor, avibactam.[1][2] This combination is designed to combat a wide range of Gram-negative bacteria, including many multidrug-resistant (MDR) strains that are a growing public health concern.[3][4] Avibactam's unique mechanism of action restores the in vitro activity of ceftazidime against bacteria that produce certain β-lactamase enzymes, which are a primary mechanism of resistance to many β-lactam antibiotics.[1][2]
Avibactam has been shown to be a potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[2][5] This includes extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases.[1][6] However, it is not active against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[3][4]
This guide will delve into the specific in vitro activity of ceftazidime-avibactam against key Gram-negative pathogens, providing quantitative data from various surveillance studies. It will also outline the standardized methodologies used to determine this activity and provide visual representations of the underlying biochemical pathways and experimental procedures.
Quantitative In Vitro Susceptibility Data
The following tables summarize the in vitro activity of ceftazidime-avibactam against a broad range of Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as percentage susceptibility, have been compiled from multiple large-scale surveillance studies.
Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales
The in vitro susceptibility data presented in this guide were primarily generated using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The reference method for determining the MIC of ceftazidime-avibactam is broth microdilution.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a standardized, quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
Principle: A standardized inoculum of the test organism is introduced into a series of wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Key Steps:
Preparation of Antimicrobial Agent Stock Solution: A stock solution of ceftazidime-avibactam is prepared at a known concentration. Avibactam is maintained at a fixed concentration of 4 µg/mL in the final test wells.[5][12]
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
Inoculation of Microdilution Trays: Commercially or laboratory-prepared microdilution trays containing serial dilutions of ceftazidime (with a fixed concentration of 4 µg/mL avibactam) in cation-adjusted Mueller-Hinton broth are inoculated with the standardized bacterial suspension.
Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
Reading of Results: After incubation, the trays are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of ceftazidime-avibactam that prevents visible growth.
Quality Control: Concurrent testing of quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) is performed to ensure the accuracy and reproducibility of the test.
Disk Diffusion Method (CLSI M02)
The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.
Principle: A paper disk impregnated with a specific amount of the antimicrobial agent is placed on the surface of an agar (B569324) plate that has been inoculated with a standardized suspension of the test organism. During incubation, the antimicrobial agent diffuses from the disk into the agar. The susceptibility of the organism is determined by the diameter of the zone of growth inhibition around the disk.
Key Steps:
Preparation of Inoculum: A standardized inoculum is prepared as described for the broth microdilution method.
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
Application of Antimicrobial Disks: A disk impregnated with ceftazidime-avibactam (e.g., 30/20 µg or 10/4 µg) is placed on the inoculated agar surface.[13]
Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16 to 18 hours.
Measurement of Zone of Inhibition: The diameter of the zone of complete growth inhibition around the disk is measured to the nearest millimeter.
Interpretation of Results: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria established by the CLSI.[14][15]
Visualizations
The following diagrams illustrate the mechanism of action of ceftazidime-avibactam, the mechanism of resistance it overcomes, and a typical experimental workflow for susceptibility testing.
Caption: Mechanism of action of ceftazidime-avibactam.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Conclusion
Ceftazidime-avibactam demonstrates potent in vitro activity against a wide spectrum of clinically important Gram-negative pathogens, including many multidrug-resistant strains of Enterobacterales and Pseudomonas aeruginosa.[12][16] Its efficacy is particularly noteworthy against isolates producing ESBLs, KPCs, and AmpC β-lactamases.[1][6] However, its activity is limited against metallo-β-lactamase producers and certain non-fermenting bacilli like Acinetobacter baumannii and Stenotrophomonas maltophilia.[3][5] The in vitro activity against anaerobic bacteria is variable and generally limited.[1][11]
The standardized methodologies outlined by the CLSI are crucial for the accurate and reproducible determination of ceftazidime-avibactam's in vitro activity.[10][17][18] The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to address the challenges of antimicrobial resistance. Continued surveillance and adherence to standardized testing methods will be essential for monitoring the long-term effectiveness of this important therapeutic agent.
An In-depth Technical Guide to the Molecular Basis of Avibactam's Inhibition of β-Lactamases
For Researchers, Scientists, and Drug Development Professionals Introduction The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel strategies...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel strategies to preserve the efficacy of our β-lactam antibiotic arsenal. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating this resistance. This technical guide provides a comprehensive overview of the molecular basis of avibactam's inhibitory action against serine β-lactamases, detailing its mechanism, kinetics, and the experimental methodologies used for its characterization.
Molecular Mechanism of Action
Avibactam is a diazabicyclooctane (DBO) derivative that inhibits a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam's mechanism is characterized by a unique reversible covalent inhibition.[3][4]
The inhibitory process can be broken down into three key steps:
Initial Non-covalent Binding: Avibactam first binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex. This initial interaction positions the inhibitor for the subsequent chemical reaction.
Covalent Acylation: The catalytic serine residue (Ser70 in the standard Ambler numbering scheme) in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's urea (B33335) moiety.[5] This results in the opening of the five-membered ring of avibactam and the formation of a stable, covalent carbamoyl-enzyme intermediate.[5][6]
Reversible Deacylation (Recyclization): A key feature that distinguishes avibactam from other inhibitors is the reversibility of the covalent bond.[4] The carbamoyl-enzyme complex can undergo deacylation, which predominantly proceeds through recyclization, where the five-membered ring of avibactam reforms, and the intact, active inhibitor is released.[7][8] This allows a single molecule of avibactam to inhibit multiple β-lactamase molecules. A much slower, minor pathway of hydrolysis of the acyl-enzyme complex can also occur, particularly with certain enzymes like KPC-2, which may involve fragmentation of the avibactam molecule.[9][10]
The following diagram illustrates the molecular pathway of avibactam's inhibitory action:
Avibactam: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Introduction Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in combating antimicrobial resistance.[...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in combating antimicrobial resistance.[1][2] Developed to be co-administered with β-lactam antibiotics, such as ceftazidime, it restores their efficacy against a broad spectrum of bacteria that have acquired resistance through the production of β-lactamase enzymes.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of avibactam, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
Avibactam is a synthetic diazabicyclooctane derivative.[2] Its unique structure, lacking a traditional β-lactam ring, is central to its mechanism of action and its stability against hydrolysis by certain β-lactamases.
Table 1: Chemical and Physical Properties of Avibactam
Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of avibactam.
Table 2: Spectroscopic Data for Avibactam
Technique
Data
Reference(s)
¹H NMR
Specific chemical shifts and coupling constants are not detailed in the provided search results but are used for structural confirmation during synthesis.
Characteristic absorption bands would include those for C=O (amide and urea), N-H, S=O (sulfate), and C-N bonds. Specific peak locations are not detailed in the provided search results.
ESI-MS/MS analysis shows characteristic fragmentation patterns. For instance, a transition of m/z 264.0 → 96.0 has been reported in negative ion mode.
Mechanism of Action
Avibactam is a covalent, reversible inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[9][10] Unlike traditional β-lactamase inhibitors, avibactam's mechanism does not involve a β-lactam ring.
The inhibitory process begins with the acylation of the active site serine residue of the β-lactamase by avibactam, opening its diazabicyclooctane ring to form a stable, covalent acyl-enzyme intermediate.[9] This covalent bond effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the intact avibactam molecule can be slowly released, although the rate of deacylation is very slow for many β-lactamases.[11]
Ceftazidime-Avibactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin (B10832234) with a novel non-β-lact...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin (B10832234) with a novel non-β-lactam β-lactamase inhibitor. This combination has demonstrated significant in vitro and clinical efficacy against multidrug-resistant Pseudomonas aeruginosa (MDR-PA), a pathogen of critical concern due to its intrinsic and acquired resistance mechanisms. This guide provides a comprehensive overview of the mechanism of action, resistance pathways, clinical efficacy, and detailed experimental protocols relevant to the study of ceftazidime-avibactam in the context of MDR-PA.
Introduction to Ceftazidime-Avibactam
Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium responsible for a wide array of serious infections, particularly in healthcare settings.[1] Its remarkable ability to develop resistance to multiple classes of antibiotics has rendered many conventional therapies ineffective, leading to the classification of some strains as multidrug-resistant (MDR) or extensively drug-resistant (XDR).[1]
Ceftazidime (B193861), a well-established third-generation cephalosporin, has broad activity against many Gram-negative bacteria, including P. aeruginosa.[1] However, its utility has been compromised by the increasing prevalence of β-lactamases, enzymes that hydrolyze the β-lactam ring and inactivate the antibiotic.[1] Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of ceftazidime against many β-lactamase-producing bacteria.[1] Avibactam inhibits Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[1] It is important to note that avibactam does not inhibit class B metallo-β-lactamases (MBLs).[1]
The combination of ceftazidime and avibactam provides a crucial therapeutic option for infections caused by MDR-PA.[1] In Europe and the US, ceftazidime-avibactam is approved for treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[1]
Mechanism of Action
The synergistic action of ceftazidime and avibactam is central to its efficacy against resistant P. aeruginosa.
Ceftazidime: Like other β-lactam antibiotics, ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.
Avibactam: Avibactam protects ceftazidime from degradation by a wide range of serine β-lactamases.[1] By inactivating these enzymes, avibactam restores the antibacterial activity of ceftazidime.[1]
Mechanism of action of ceftazidime-avibactam.
Mechanisms of Resistance in Pseudomonas aeruginosa
Despite the effectiveness of ceftazidime-avibactam, resistance in P. aeruginosa can emerge through several mechanisms. These are often multifactorial and can act in concert to reduce susceptibility.
Metallo-β-Lactamases (MBLs): As avibactam does not inhibit MBLs (e.g., VIM, IMP, NDM), their production is a primary mechanism of resistance.[2][3]
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, such as ftsI (PBP3) and dacB (PBP4), can reduce the binding affinity of ceftazidime.[3]
Efflux Pump Overexpression: Increased expression of efflux pumps, such as MexAB-OprM, can actively transport ceftazidime-avibactam out of the bacterial cell.[3][4]
Porin Loss: Downregulation or mutation of the OprD porin channel reduces the influx of ceftazidime into the periplasmic space.[3][4]
AmpC β-Lactamase Modifications: While avibactam inhibits wild-type AmpC, mutations in the AmpC enzyme, particularly in the Ω-loop, can lead to reduced susceptibility to ceftazidime-avibactam.[3][4] AmpC hyperproduction can also contribute to resistance.[4]
Acquisition of other β-Lactamases: The acquisition of certain extended-spectrum β-lactamases (ESBLs), such as PER-1, which are less effectively inhibited by avibactam, can also confer resistance.[2][3]
Key resistance mechanisms to ceftazidime-avibactam in P. aeruginosa.
In Vitro Activity and Susceptibility Data
Numerous studies have evaluated the in vitro activity of ceftazidime-avibactam against MDR-PA isolates. The data consistently demonstrates its potent activity compared to other antipseudomonal agents.
Table 1: In Vitro Susceptibility of P. aeruginosa to Ceftazidime-Avibactam and Comparators
Ceftazidime-resistant Enterobacteriaceae and P. aeruginosa
91%
91%
A retrospective propensity-matched analysis suggested superior clinical efficacy of ceftazidime-avibactam against MDR-PA compared to other antimicrobial agents, particularly for single pulmonary infections.[13][14]
Experimental Protocols
Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam. The procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol Outline:
Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.
Drug Dilution: Prepare serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added at a fixed concentration of 4 µg/mL to each well.[8]
Inoculation: Inoculate the microtiter plate wells with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
MIC Determination: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
Quality Control: Concurrently test quality control strains such as P. aeruginosa ATCC 27853.
This method provides a qualitative assessment of susceptibility.
Protocol Outline:
Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (B569324) plate with the bacterial suspension.
Disk Application: Aseptically apply a ceftazidime-avibactam disk (e.g., 30/20 µg for CLSI, 10/4 µg for EUCAST) to the agar surface.[2][3]
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Zone Measurement: Measure the diameter of the zone of inhibition around the disk.
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
Workflow for antimicrobial susceptibility testing.
Detection of Metallo-β-Lactamases (MBLs)
Since MBL production confers resistance to ceftazidime-avibactam, their detection is crucial. Phenotypic methods are commonly used for screening.
Combined Disk Test (CDT):
Inoculum and Plating: Prepare a 0.5 McFarland suspension of the test isolate and inoculate a Mueller-Hinton agar plate as for a standard disk diffusion test.
Disk Placement: Place two imipenem (B608078) (10 µg) disks on the agar surface, sufficiently separated.
EDTA Addition: Add 10 µL of 0.5 M EDTA solution to one of the imipenem disks.
Incubation: Incubate the plate overnight at 35 ± 2°C.
Interpretation: A ≥7 mm increase in the zone diameter of the imipenem-EDTA disk compared to the imipenem disk alone is considered a positive result for MBL production.[11]
Whole-Genome Sequencing (WGS)
WGS is a powerful tool for identifying the genetic basis of resistance.
Protocol Outline:
DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the P. aeruginosa isolate using a commercial kit.[13]
Library Preparation: Prepare a sequencing library from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation (e.g., using an Illumina Nextera XT kit).[15]
Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).[13][15]
Bioinformatic Analysis:
Quality Control: Assess the quality of the raw sequence reads.
Assembly: Assemble the reads into a draft genome.
Annotation: Annotate the assembled genome to identify genes.
Resistance Gene Identification: Use databases such as CARD (Comprehensive Antibiotic Resistance Database) to identify known resistance genes (e.g., for β-lactamases, efflux pumps).[13]
Mutation Analysis: Compare the genome to a reference strain (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions in genes associated with resistance (e.g., oprD, ampC, ftsI).
β-Lactamase Activity Assay
Biochemical assays can be used to measure the activity of β-lactamases.
Cell Lysate Preparation: Prepare a cell lysate from the P. aeruginosa isolate by methods such as sonication.
Assay Setup: In a microplate well, combine the cell lysate with a suitable buffer.
Substrate Addition: Add a chromogenic β-lactam substrate, such as nitrocefin.
Kinetic Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis). The rate of color change is proportional to the β-lactamase activity.[16]
Positive Control: Use a known β-lactamase-producing strain as a positive control.
Conclusion
Ceftazidime-avibactam represents a significant advancement in the treatment of infections caused by MDR P. aeruginosa. Its potent in vitro activity and proven clinical efficacy make it a valuable tool in the antimicrobial armamentarium. However, the continued emergence of resistance underscores the importance of ongoing surveillance, understanding resistance mechanisms, and the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the interaction between this important drug combination and a challenging pathogen.
Preclinical Pharmacokinetics and Pharmacodynamics of Avycaz (Ceftazidime-Avibactam): A Technical Guide
Introduction Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), represents a significant advancement in t...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Avycaz®, a combination of the third-generation cephalosporin (B10832234)ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens producing Ambler class A, C, and some class D β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and extended-spectrum β-lactamases (ESBLs).[3][4][5][6] This technical guide provides an in-depth summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data that have been instrumental in defining the therapeutic potential and optimal dosing strategies for Avycaz.
Mechanism of Action
The synergistic activity of Avycaz is based on a dual mechanism. Ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[5] Avibactam, which does not possess a β-lactam core, acts as a potent inhibitor of a wide range of serine β-lactamases.[7][8] It forms a reversible covalent adduct with the enzyme, preventing the hydrolysis and inactivation of ceftazidime.[5][9] This protective action allows ceftazidime to reach its PBP targets at effective concentrations.[9]
Caption: Mechanism of action of ceftazidime-avibactam.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profiles of ceftazidime and avibactam have been characterized in various preclinical models, primarily in mice and rabbits. Both compounds exhibit approximately linear pharmacokinetics, and their half-lives of around 2 hours make them suitable for co-formulation.[10] The primary route of elimination for both drugs is renal excretion.[7][10]
Table 1: Pharmacokinetic Parameters of Ceftazidime-Avibactam in Rabbit Models
Abbreviations: Cmax, maximum concentration; AUC, area under the concentration-time curve; t₁/₂, half-life; IV, intravenous; Q8h, every 8 hours; NZW, New Zealand White.
Pharmacodynamics and Efficacy in Preclinical Models
The in vivo efficacy of Avycaz has been demonstrated in various infection models, including thigh, lung, and septicemia models, against ceftazidime-resistant Enterobacteriaceae and Pseudomonas aeruginosa.[3][4][13]
Pharmacodynamic Indices
Preclinical studies have established the key pharmacodynamic indices that correlate with the efficacy of ceftazidime and avibactam.
Ceftazidime: The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the PD index that best predicts its antibacterial effect.[3] A target of 50% fT>MIC is often used for clinical dose selection.[6][14]
Avibactam: The efficacy of avibactam correlates with the percentage of the dosing interval that its free concentration remains above a critical threshold concentration (%fT>CT).[3][15] A conservative threshold of 1 mg/L has been used to support dosing decisions, ensuring sufficient β-lactamase inhibition.[6][16]
Table 2: Pharmacodynamic Targets for Avycaz Efficacy in Neutropenic Mouse Infection Models
Note: In these studies, ceftazidime was administered at a fixed dose, and the avibactam dose was varied to determine the required exposure for efficacy.
Efficacy in Murine Septicemia Model
In a murine septicemia model, the addition of avibactam restored the efficacy of ceftazidime against resistant Enterobacteriaceae producing Class A and Class C β-lactamases.
Table 3: Efficacy (ED₅₀) of Ceftazidime-Avibactam in Murine Septicemia Model
The preclinical evaluation of Avycaz involved standardized and robust experimental designs to characterize its PK/PD profile.
Caption: Generalized workflow for preclinical PK/PD studies of Avycaz.
Animal Models
Species: Female ICR mice (approx. 25 g) or New Zealand White rabbits were commonly used.[12][13]
Immunosuppression: To mimic conditions in immunocompromised patients, animals were often rendered neutropenic. This was typically achieved by intraperitoneal injections of cyclophosphamide (B585) administered prior to infection.[3][16]
Infection Models
Thigh Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial suspension (e.g., P. aeruginosa) of approximately 10⁶ to 10⁷ colony-forming units (CFU). Treatment usually began 2 hours post-inoculation.[3][15]
Lung Infection: Pneumonia was induced by intranasal or intratracheal administration of a bacterial suspension. Efficacy was assessed by quantifying the bacterial load in the lungs after 24 hours of treatment.[3][13]
Septicemia Model: Mice were infected via intraperitoneal injection of a bacterial suspension containing mucin to enhance virulence. The primary endpoint was survival over a defined period (e.g., 48 hours), and the 50% effective dose (ED₅₀) was calculated.[17]
Drug Administration and Pharmacokinetics
Administration: Ceftazidime and avibactam were typically administered subcutaneously or as an intravenous infusion, either as single doses or in multiple-dose regimens (e.g., every 2, 8, or 12 hours) to simulate human dosing schedules.[3][12][15]
Sample Collection: For PK analysis, serial blood samples were collected at multiple time points post-dose. In lung infection models, bronchoalveolar lavage (BAL) was performed to obtain epithelial lining fluid (ELF) to assess drug penetration into the site of infection.[13][18]
Bioanalysis: Drug concentrations in plasma, ELF, and tissue homogenates were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Pharmacodynamic Analysis
Efficacy Assessment: At the end of the treatment period (typically 24 hours for thigh and lung models), animals were euthanized. The target tissues (thigh muscle or lungs) were aseptically removed, homogenized, and serially diluted for CFU enumeration.
Data Modeling: The relationship between the PK/PD index (e.g., %fT>MIC or %fT>CT) and the change in bacterial log₁₀ CFU over 24 hours was modeled using a sigmoid Emax (Hill-type) equation to determine the magnitude of the index required for specific antibacterial effects (e.g., stasis, 1-log kill).
Conclusion
Preclinical models have been fundamental in elucidating the pharmacokinetic and pharmacodynamic properties of Avycaz. These studies established the synergistic relationship between ceftazidime and avibactam, identified the key PK/PD drivers of efficacy, and provided the quantitative targets necessary to guide the selection of optimal dosing regimens for clinical trials. The robust preclinical data package demonstrated that the addition of avibactam restores ceftazidime's activity against many ceftazidime-resistant pathogens and laid the foundation for its successful clinical development.[16]
Avycaz (Ceftazidime-Avibactam) Against Metallo-Beta-Lactamase Producing Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) pose a significant threat to public health. Among the most chall...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) pose a significant threat to public health. Among the most challenging resistance mechanisms are those mediated by metallo-β-lactamases (MBLs), which confer resistance to a broad range of β-lactam antibiotics, including carbapenems. Avycaz®, a combination of the third-generation cephalosporin (B10832234)ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), has emerged as a critical agent in the fight against multidrug-resistant Gram-negative bacteria. However, its utility against MBL-producing organisms is limited. This technical guide provides an in-depth analysis of the efficacy of Avycaz against MBL-producing pathogens, detailing its mechanism of action, in-vitro activity, clinical considerations, and relevant experimental protocols.
Mechanism of Action: The Serine vs. Metallo-β-Lactamase Dichotomy
Avibactam is a diazabicyclooctane that potently inhibits a wide array of serine β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][2][3][4][5][6] Its mechanism involves the formation of a reversible covalent acyl-enzyme complex with the active site serine of these enzymes, rendering them inactive.[1][2][3][7] This action protects ceftazidime from hydrolysis, allowing it to bind to penicillin-binding proteins and inhibit bacterial cell wall synthesis.
However, avibactam is not active against Ambler class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[4][8][9][10][11][12][13][14][15] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactams, a fundamentally different mechanism from that of serine β-lactamases.[8][9][10][11][12] Avibactam does not effectively bind to or inhibit these zinc-dependent enzymes.[8][9][10][11][12] Consequently, Avycaz alone is not a reliable treatment option for infections caused by MBL-producing organisms.[4][13][14]
Figure 1: Mechanism of Avycaz against bacteria producing serine and metallo-β-lactamases.
In-Vitro Activity of Avycaz Against MBL-Producing Organisms
Numerous in-vitro studies have demonstrated the limited efficacy of Avycaz against MBL-producing Enterobacterales. The minimum inhibitory concentrations (MICs) of ceftazidime-avibactam for these isolates are consistently elevated, well above the clinical breakpoints for susceptibility.
A promising strategy to overcome MBL-mediated resistance is the combination of Avycaz with aztreonam. Aztreonam, a monobactam, is stable to hydrolysis by MBLs but is often degraded by co-produced serine β-lactamases (e.g., ESBLs, AmpC, KPC).[4][13][18][19] Avibactam, by inhibiting these co-produced enzymes, restores the activity of aztreonam against MBL-producing pathogens.[13][16][18][19] This synergistic interaction has been demonstrated in numerous in-vitro studies and is now a recommended treatment option for infections caused by MBL-producing CRE.[19][20][21]
Figure 2: Synergistic mechanism of Aztreonam and Avibactam against MBL-producing bacteria.
Table 2: In-vitro activity of Aztreonam in combination with Ceftazidime-Avibactam against MBL-producing Enterobacterales.
Clinical Efficacy
Clinical data on the use of Avycaz as monotherapy for MBL-producing infections are scarce and generally show poor outcomes.[6][24] The focus of clinical research has shifted to the combination of Avycaz and aztreonam. Several observational studies and case series have reported favorable clinical outcomes with this combination therapy for serious infections caused by MBL-producing Enterobacterales.[21][25] A prospective study demonstrated a significantly lower 30-day mortality rate in patients treated with ceftazidime-avibactam plus aztreonam compared to other antimicrobial agents for MBL-producing CRE infections.[19]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Standardized methods for determining the susceptibility of bacterial isolates to Avycaz are crucial for guiding clinical decisions.
1. Broth Microdilution (BMD): This is the reference method for determining the Minimum Inhibitory Concentration (MIC).
Principle: Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added to each dilution at a constant concentration of 4 µg/mL.[26] A standardized bacterial inoculum is added to each well, and the MIC is read as the lowest concentration of ceftazidime that completely inhibits visible growth after 16-20 hours of incubation at 35°C.
Quality Control: QC strains such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Klebsiella pneumoniae ATCC 700603 should be tested concurrently.[27][28]
2. Gradient Diffusion (E-test): This method provides a quantitative MIC value.
Principle: A plastic strip impregnated with a predefined gradient of ceftazidime on one side and a constant concentration of avibactam on the other is placed on an inoculated Mueller-Hinton agar (B569324) (MHA) plate.[15][29][30] After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the MIC scale on the strip.
Procedure:
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.
Aseptically apply the ceftazidime-avibactam E-test strip to the agar surface.
Incubate for 16-20 hours at 35°C.
Read the MIC value at the point of complete inhibition of growth.[30]
3. Disk Diffusion: This is a qualitative method to determine if an organism is susceptible, intermediate, or resistant.
Principle: A paper disk containing a fixed amount of ceftazidime (e.g., 30 µg) and avibactam (e.g., 20 µg) is placed on an inoculated MHA plate.[31] The diameter of the zone of inhibition around the disk is measured after incubation and interpreted according to established breakpoints (e.g., CLSI, EUCAST).
Ceftazidime-Avibactam's Potent Activity Against AmpC-Producing Enterobacterales: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of AmpC β-lactamase-producing Enterobacterales poses a significant challenge to antimicrobial therapy, rendering many cephal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of AmpC β-lactamase-producing Enterobacterales poses a significant challenge to antimicrobial therapy, rendering many cephalosporins ineffective. Ceftazidime-avibactam, a combination of a third-generation cephalosporin (B10832234) and a non-β-lactam β-lactamase inhibitor, has demonstrated robust in vitro and clinical efficacy against these challenging pathogens. Avibactam's potent inhibition of Ambler class C β-lactamases, including AmpC, restores ceftazidime's activity.[1][2][3][4][5] This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways and experimental workflows.
Introduction to AmpC β-Lactamases
AmpC β-lactamases are cephalosporinases that confer resistance to a wide range of β-lactam antibiotics, including penicillins, aztreonam, and third-generation cephalosporins.[6][7] In many Enterobacterales species, such as Enterobacter cloacae, Citrobacter freundii, and Klebsiella aerogenes, the ampC gene is chromosomally encoded and its expression is inducible.[2][6] Overproduction of AmpC, either through induction by certain β-lactams or stable derepression due to mutations in regulatory genes, is a common mechanism of resistance.[2][6]
In Vitro Activity of Ceftazidime-Avibactam
Ceftazidime-avibactam consistently demonstrates potent in vitro activity against AmpC-producing Enterobacterales. Surveillance studies have shown high susceptibility rates, with avibactam (B1665839) effectively neutralizing the hydrolytic activity of AmpC enzymes.
Table 1: In Vitro Susceptibility of AmpC-Producing Enterobacterales to Ceftazidime-Avibactam and Comparators
Clinical trials have validated the in vitro activity of ceftazidime-avibactam, demonstrating its efficacy in treating infections caused by AmpC-producing Enterobacterales.
Table 3: Clinical Outcomes of Ceftazidime-Avibactam Treatment for Infections Caused by AmpC-Producing Enterobacterales
It is important to note that for severe infections, the data supporting ceftazidime-avibactam as a carbapenem-sparing option for AmpC producers are still limited.[10][11]
Mechanisms of Action and Resistance
AmpC Regulation and Induction Pathway
The expression of the chromosomal ampC gene is tightly regulated by a complex pathway linked to peptidoglycan recycling.[12][13]
Caption: AmpC regulation pathway in Enterobacterales.
In the presence of an inducing β-lactam, peptidoglycan turnover products accumulate and are transported into the cytoplasm by AmpG.[12][13] These muropeptides compete with UDP-MurNAc-pentapeptide for binding to the transcriptional regulator AmpR.[2] When bound to muropeptides, AmpR acts as an activator of ampC transcription, leading to increased AmpC production.[2] The amidase AmpD cleaves the muropeptides, reducing their concentration and allowing AmpR to revert to its repressor state.[12][13] Mutations in ampD can lead to the accumulation of muropeptides and constitutive high-level expression of ampC.[12]
Mechanism of Ceftazidime-Avibactam Resistance
While uncommon, resistance to ceftazidime-avibactam in AmpC-producing Enterobacterales can emerge. The primary mechanisms identified involve structural modifications in the AmpC β-lactamase itself, which can enhance ceftazidime (B193861) hydrolysis or reduce avibactam binding.[14][15] Specific mutations, such as amino acid substitutions or deletions in the R2 loop or H-10 helix of AmpC, have been implicated in conferring reduced susceptibility to ceftazidime-avibactam.[14][15][16][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the reference standard for determining the MIC of ceftazidime-avibactam.
Protocol: Broth Microdilution for Ceftazidime-Avibactam MIC Testing
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
Antimicrobial Preparation: Reconstitute ceftazidime and avibactam. Prepare serial twofold dilutions of ceftazidime in CAMHB in 96-well microtiter plates. Avibactam is added to each well at a fixed concentration of 4 mg/L.[18][19][20]
Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.
Quality Control: Concurrently test quality control strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603.[4][21]
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]
Experimental Workflow for Characterizing Ceftazidime-Avibactam Activity
The following workflow outlines the steps for assessing the activity of ceftazidime-avibactam against a clinical isolate of Enterobacterales.
Caption: Workflow for assessing ceftazidime-avibactam activity.
Conclusion
Ceftazidime-avibactam is a critical therapeutic option for infections caused by AmpC-producing Enterobacterales. Its potent in vitro activity, supported by clinical data, makes it a reliable agent against these otherwise difficult-to-treat pathogens. Understanding the mechanisms of AmpC regulation and the potential for resistance is crucial for its judicious use and for the development of future antimicrobial strategies. Standardized methodologies for susceptibility testing are essential for accurate clinical decision-making and ongoing surveillance.
Application Notes and Protocols for Ceftazidime-avibactam MIC Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against clinical isol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against clinical isolates of Gram-negative bacteria. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin (B10832234) with a novel non-β-lactam β-lactamase inhibitor.[1] This combination is effective against a broad spectrum of Gram-negative bacteria, including those producing various β-lactamases.[2] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document outlines standardized procedures for MIC determination using broth microdilution, agar (B569324) dilution, and gradient diffusion methods.
Data Presentation: Interpretive Criteria and Quality Control
Accurate MIC testing requires adherence to established interpretive criteria and the use of appropriate quality control (QC) strains. The tables below summarize the current CLSI and EUCAST recommendations.
Table 1: Ceftazidime-avibactam MIC Interpretive Criteria (mg/L)
Organism Group
CLSI Breakpoints (≤S / I / ≥R)
EUCAST Breakpoints (≤S / >R)
Enterobacterales
≤8 / - / ≥16
≤8 / >8
Pseudomonas aeruginosa
≤8 / - / ≥16
≤8 / >8
Note: Ceftazidime-avibactam is tested with a fixed avibactam (B1665839) concentration of 4 µg/mL.[3][4] The breakpoints provided are for a ceftazidime-avibactam dosage regimen of 2,000/500 mg administered every 8 hours by a 2-hour intravenous infusion.[3][4]
Table 2: Quality Control (QC) Ranges for Ceftazidime-avibactam MIC Testing
QC Strain
Method
CLSI QC Range (µg/mL)
EUCAST QC Range (µg/mL)
Escherichia coli ATCC® 25922
Broth Microdilution
0.06/4 - 0.5/4
-
Escherichia coli ATCC® 25922
Disk Diffusion (10/4 µg disk)
-
24 - 30 mm
Klebsiella pneumoniae ATCC® 700603
Broth Microdilution
0.25/4 - 2/4
-
Klebsiella pneumoniae ATCC® 700603
Disk Diffusion (10/4 µg disk)
-
18 - 24 mm
Pseudomonas aeruginosa ATCC® 27853
Broth Microdilution
-
-
Pseudomonas aeruginosa ATCC® 27853
Disk Diffusion (10/4 µg disk)
-
21 - 27 mm
Note: It is recommended to also test K. pneumoniae ATCC® 700603 against ceftazidime (B193861) alone to ensure the β-lactamase encoding plasmid has been maintained.[5]
Experimental Protocols
The following are detailed protocols for the principal methods of ceftazidime-avibactam MIC determination.
Broth Microdilution Method
This method is considered the reference standard for MIC testing. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Ceftazidime and avibactam analytical grade powders
Sterile 96-well microtiter plates
Standardized bacterial inoculum (0.5 McFarland)
Incubator (35 ± 2°C)
Plate reader or manual reading mirror
Procedure:
Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. Create serial two-fold dilutions of ceftazidime in CAMHB. Add a constant concentration of avibactam (4 µg/mL) to each dilution.[2][6] The final ceftazidime concentration range should typically span from 0.016/4 to 256/4 µg/mL.[7]
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Inoculation: Dispense 50 µL of the standardized inoculum into each well of the microtiter plate containing 50 µL of the antimicrobial dilutions. This will result in a final volume of 100 µL per well.
Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only) on each plate.
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
Mueller-Hinton Agar (MHA)
Ceftazidime and avibactam analytical grade powders
Preparation of Antimicrobial Plates: Prepare serial two-fold dilutions of ceftazidime with a fixed concentration of 4 µg/mL avibactam.[9] Add each dilution to molten MHA (cooled to 45-50°C) and pour into sterile petri dishes to a depth of 4 mm.[10] Allow the agar to solidify.
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism in saline. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.
Inoculation: Using a replicating device, spot-inoculate the prepared agar plates with the standardized bacterial suspension.
Controls: Include a growth control plate (MHA without antimicrobial) and test QC strains in parallel.
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that inhibits the growth of the organism.
Gradient Diffusion Method (Etest)
This method utilizes a plastic strip impregnated with a continuous gradient of the antimicrobial agent.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]
Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate to obtain a confluent lawn of growth.[10] Allow the plate to dry for 5-15 minutes.
Strip Application: Aseptically apply the ceftazidime-avibactam gradient strip to the agar surface, ensuring complete contact.[1]
Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.[1]
Reading Results: An elliptical zone of inhibition will form around the strip. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8] If the MIC value falls between standard two-fold dilutions, it should be rounded up to the next higher standard value.[7][10]
Visualizations
The following diagrams illustrate the workflows for the described MIC testing protocols and the logic for result interpretation.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
Caption: Workflow for Gradient Diffusion MIC Testing.
Caption: Logical Flow for MIC Result Interpretation.
Application Notes and Protocols: Optimizing Avycaz® (Ceftazidime-Avibactam) Dosage for In Vitro Synergy Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and guidance for optimizing the dosage of Avycaz® (ceftazidime-avibactam) in in vitro synergy studies. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for optimizing the dosage of Avycaz® (ceftazidime-avibactam) in in vitro synergy studies. The objective is to determine effective concentrations for combination testing against multi-drug resistant Gram-negative bacteria.
Introduction to Avycaz and In Vitro Synergy
Avycaz® combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a non-β-lactam β-lactamase inhibitor.[1][2] Avibactam protects ceftazidime from degradation by a broad range of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (AmpC), and some class D (e.g., OXA-48) enzymes.[1][3][4] This restores the activity of ceftazidime against many resistant bacterial strains.[1]
In vitro synergy studies are crucial for identifying antibiotic combinations that are more effective than individual agents.[5][6][7] For Avycaz, these studies often explore combinations with other antibiotics like aztreonam (B1666516), aminoglycosides, polymyxins, and carbapenems to combat infections caused by extensively drug-resistant (XDR) pathogens, including those producing metallo-β-lactamases (MBLs) which are not inhibited by avibactam.[3][5][6][7]
Key Methodologies for Synergy Testing
Two primary methods are employed for in vitro synergy testing: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[8][9]
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.[5][6][7] Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[5][6][7]
Dosage Optimization for In Vitro Studies
The selection of appropriate Avycaz concentrations is critical for the relevance of in vitro synergy studies. Dosages should be guided by clinically achievable concentrations and the specific resistance mechanisms of the test organisms.[5][6][7]
Recommended Starting Concentrations:
For initial checkerboard and time-kill assays, a fixed concentration of avibactam is often used while the concentration of ceftazidime is varied. A common approach is to use a fixed concentration of 4 mg/L of avibactam, as this concentration has been shown to restore ceftazidime susceptibility in many resistant strains.[1][10] However, for some highly resistant isolates, particularly P. aeruginosa, higher concentrations of avibactam (8 to 32 mg/L) may be necessary to achieve the desired inhibitory effect.[1]
Experimental Protocols
Protocol 1: Checkerboard Assay for FIC Index Determination
Objective: To determine the synergistic interaction between Avycaz and a partner antibiotic.
Materials:
96-well microtiter plates
Mueller-Hinton Broth (MHB)
Avycaz (ceftazidime and avibactam) stock solutions
Partner antibiotic stock solution
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
Preparation of Antibiotic Dilutions:
Prepare serial twofold dilutions of ceftazidime (e.g., 0.032 to 256 mg/L) in MHB.[1]
Prepare serial twofold dilutions of the partner antibiotic in MHB.
For Avycaz, avibactam can be used at a fixed concentration (e.g., 4 mg/L) in each well containing ceftazidime, or it can also be serially diluted (e.g., 0.016 to 16 mg/L).[1]
Plate Setup:
Dispense 50 µL of MHB into each well of a 96-well plate.
Add 50 µL of the ceftazidime/avibactam solution to the wells in decreasing concentrations along the x-axis.
Add 50 µL of the partner antibiotic to the wells in decreasing concentrations along the y-axis. This results in a matrix of antibiotic combinations.
Include wells for each drug alone as controls.
Inoculation:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Add 100 µL of the bacterial inoculum to each well.
Incubation:
Incubate the plates at 37°C for 16-20 hours.
Data Analysis:
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
Calculate the FIC index as follows:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
Interpret the FICI:
Synergy: FICI ≤ 0.5
Additive: 0.5 < FICI ≤ 1
Indifference: 1 < FICI < 2
Antagonism: FICI ≥ 2
Protocol 2: Time-Kill Assay
Objective: To assess the bactericidal activity of Avycaz in combination with a partner antibiotic over time.
Materials:
Culture tubes or flasks
MHB
Avycaz (ceftazidime and avibactam) stock solutions
Prepare an overnight culture of the test organism in MHB.
Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
Assay Setup:
Prepare tubes with MHB containing:
No antibiotic (growth control)
Avycaz alone (at a clinically relevant concentration)
Partner antibiotic alone (at a clinically relevant concentration)
Avycaz in combination with the partner antibiotic
Incubation and Sampling:
Inoculate the tubes with the prepared bacterial suspension.
Incubate at 37°C with shaking.
Collect samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
Bacterial Quantification:
Perform serial dilutions of each sample in saline or PBS.
Plate the dilutions onto agar plates.
Incubate the plates at 37°C for 18-24 hours.
Count the colonies and calculate the CFU/mL for each time point.
Data Analysis:
Plot the log10 CFU/mL versus time for each condition.
Synergy is defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared with the most active single agent.
Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Checkerboard Assay Results for Avycaz Combinations
Bacterial Isolate
Partner Antibiotic
MIC of Ceftazidime Alone (mg/L)
MIC of Partner Drug Alone (mg/L)
MIC of Ceftazidime in Combination (mg/L)
MIC of Partner Drug in Combination (mg/L)
FICI
Interpretation
K. pneumoniae 1
Aztreonam
64
32
8
2
0.1875
Synergy
P. aeruginosa 2
Amikacin
128
64
16
8
0.25
Synergy
E. coli 3
Colistin
32
4
4
1
0.375
Synergy
Note: Data are hypothetical and for illustrative purposes.
Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24h)
Bacterial Isolate
Antibiotic Regimen
Initial Inoculum (Log10 CFU/mL)
24h Count (Log10 CFU/mL)
Log10 Reduction vs. Initial
Log10 Reduction vs. Most Active Agent
Interpretation
P. aeruginosa XDR
Growth Control
5.7
8.9
-3.2
-
-
Avycaz
5.7
4.5
1.2
-
Bacteriostatic
Colistin
5.7
5.1
0.6
-
-
Avycaz + Colistin
5.7
2.5
3.2
2.0
Synergy, Bactericidal
Note: Data are hypothetical and for illustrative purposes, based on findings from studies on XDR P. aeruginosa.[5][6][7]
Visualization of Workflows and Mechanisms
Mechanism of Synergy: Avycaz and Aztreonam
The combination of Avycaz and aztreonam is particularly effective against carbapenem-resistant Enterobacterales (CRE) that produce both serine-β-lactamases (like KPC) and metallo-β-lactamases (MBLs like NDM).[3][11]
Application Notes and Protocols for Avycaz (Ceftazidime-Avibactam) in a Murine Lung Infection Model for Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Avycaz (ceftazidime-avibactam) in a murine mo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Avycaz (ceftazidime-avibactam) in a murine model of Pseudomonas aeruginosa lung infection. The following sections detail the experimental procedures, present key data from relevant studies, and offer visual representations of the workflow.
Introduction
Pseudomonas aeruginosa is a significant opportunistic pathogen, particularly in immunocompromised individuals, causing severe lung infections that are often difficult to treat due to antibiotic resistance.[1][2] Avycaz, a combination of the third-generation cephalosporin (B10832234)ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has demonstrated potent activity against many multidrug-resistant Gram-negative bacteria, including P. aeruginosa.[3][4] Murine lung infection models are crucial preclinical tools for evaluating the in vivo efficacy of new antimicrobial agents like Avycaz.[1][5] These models allow for the study of drug pharmacokinetics and pharmacodynamics in a setting that mimics human infection, providing valuable data to inform clinical use.[5][6]
Data Summary
The following tables summarize the quantitative data from studies evaluating Avycaz in murine lung infection models against P. aeruginosa.
Table 1: In Vivo Efficacy of Ceftazidime-Avibactam against P. aeruginosa in a Neutropenic Murine Lung Infection Model
Note: Efficacy is defined as a reduction of >1 log10 CFU compared to 0-hour controls. The studies utilized human-simulated plasma exposures of 2 g ceftazidime plus 0.5 g avibactam every 8 hours.[7][8]
Table 2: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Infected Murine Models
Drug
Half-life in Plasma (hours)
Half-life in Epithelial Lining Fluid (ELF) (hours)
Note: Pharmacokinetic parameters were found to be linear and dose-proportional.[6]
Experimental Protocols
This section provides a detailed methodology for a neutropenic murine lung infection model to assess the efficacy of Avycaz.
Animal Model and Immunosuppression
Animal Strain: Specific-pathogen-free female CD-1 or similar mice.
Acclimatization: House animals for at least 3 days prior to the experiment with free access to food and water.
Immunosuppression: To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic and more susceptible to infection.
Bacterial Strain Preparation
Bacterial Isolate: Use well-characterized clinical or laboratory strains of P. aeruginosa. The MIC of the strain to ceftazidime-avibactam should be predetermined using standard microdilution methods.
Culture Preparation: Streak the isolate onto a Tryptic Soy Agar (B569324) plate and incubate overnight at 37°C. The following day, inoculate a single colony into Tryptic Soy Broth and grow to mid-logarithmic phase.
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile saline, and resuspend to the desired concentration (e.g., ~10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating.
Lung Infection Induction
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).
Intranasal Inoculation: While the mouse is anesthetized, instill a small volume (e.g., 50 µL) of the bacterial suspension intranasally. This method effectively delivers the bacteria to the lungs. The target inoculum in the lungs should be approximately 10^6 CFU.
Avycaz Treatment Regimen
Drug Preparation: Reconstitute Avycaz (ceftazidime-avibactam) according to the manufacturer's instructions and dilute to the desired concentration in sterile saline.
Human-Simulated Dosing: To mimic human plasma concentrations, a specific dosing regimen is required. One established regimen simulates a human dose of 2 g ceftazidime and 0.5 g avibactam administered every 8 hours as a 2-hour infusion.[7][10] This is achieved through fractionated subcutaneous injections in the mice.
Treatment Initiation: Begin treatment 2 hours post-infection.[8]
Control Groups: Include a vehicle control group (e.g., sterile saline) administered at the same volume and frequency as the treatment group. A 0-hour control group, sacrificed just before treatment initiation, is essential to establish the baseline bacterial load in the lungs.[8]
Outcome Measures
Bacterial Burden Assessment: At 24 hours post-treatment initiation, euthanize the mice.[8]
Lung Homogenization: Aseptically harvest the lungs, rinse with sterile saline, and homogenize in a known volume of saline (e.g., 1 mL).[8]
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the lung homogenate and plate onto appropriate agar plates (e.g., Trypticase Soy Agar). Incubate the plates overnight at 37°C and count the colonies to determine the CFU per lung.
Data Analysis: The primary endpoint is the change in bacterial density (log10 CFU) in the lungs of treated mice compared to the 0-hour control group.[7][8]
Visualizations
Experimental Workflow
Caption: Workflow for evaluating Avycaz efficacy in a murine lung infection model.
Ceftazidime-Avibactam in the Treatment of Complicated Intra-Abdominal Infections: A Review of Clinical Trial Protocols and Outcomes
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: Ceftazidime-avibactam is a combination antibiotic that has emerged as a critical therapeutic option for com...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ceftazidime-avibactam is a combination antibiotic that has emerged as a critical therapeutic option for complicated intra-abdominal infections (cIAI), particularly those caused by multidrug-resistant Gram-negative bacteria. Avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, restores the activity of the third-generation cephalosporin (B10832234)ceftazidime (B193861) against a broad spectrum of β-lactamase-producing pathogens, including extended-spectrum β-lactamase (ESBL) and Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacteriaceae.[1] This document provides a detailed overview of the clinical trial protocols and key findings from pivotal studies evaluating the efficacy and safety of ceftazidime-avibactam for the treatment of cIAI.
Pivotal Phase 3 Clinical Trial Program: RECLAIM
The RECLAIM program, consisting of several identical, randomized, double-blind, non-inferiority trials (NCT01499290, NCT01500239, NCT01726023), formed the cornerstone of the clinical development of ceftazidime-avibactam for cIAI.[2][3][4][5] These studies compared the efficacy and safety of ceftazidime-avibactam plus metronidazole (B1676534) to meropenem (B701).[3][5]
Objective: To assess the non-inferiority of ceftazidime-avibactam plus metronidazole compared to meropenem for the treatment of cIAI in hospitalized adults.[4][5]
Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 28-35 days after randomization.[4][5] Non-inferiority was established if the lower limit of the 95% confidence interval for the treatment difference was greater than -12.5%.[5]
2. Patient Population:
Inclusion Criteria:
Hospitalized adults (18-90 years of age) with a diagnosis of cIAI requiring surgical intervention.[4]
Evidence of a complicated infection, such as intra-abdominal abscess, peritonitis, or appendicitis with perforation or abscess.
Exclusion Criteria:
Traumatic bowel perforation with surgery within 12 hours.[7]
Perforation of gastroduodenal ulcers with surgery within 24 hours.[7]
Abdominal wall abscess or bowel obstruction without perforation.[7]
Suspected intra-abdominal infections due to non-bacterial pathogens.[7]
3. Treatment Regimens:
Ceftazidime-Avibactam Group:
Ceftazidime-avibactam 2000 mg/500 mg administered as a 2-hour intravenous infusion every 8 hours.[4]
Metronidazole 500 mg administered as a 60-minute intravenous infusion every 8 hours.[4]
Meropenem Group:
Meropenem 1000 mg administered as a 30-minute intravenous infusion every 8 hours.[4]
Duration of Treatment: Minimum of 5 days and a maximum of 14 days.[6]
4. Efficacy and Safety Assessments:
Clinical Response: Assessed at the end of treatment and at the TOC visit. Cure was defined as the complete resolution or significant improvement of signs and symptoms of the index infection, with no further need for antibacterial therapy or surgical intervention.[7]
Microbiological Response: Pathogens were isolated from intra-abdominal and blood specimens at baseline.[2] Susceptibility testing was performed by broth microdilution.[2][8]
Safety: Monitored through the recording of adverse events, serious adverse events, and changes in laboratory parameters.
Data Presentation: Key Efficacy and Safety Outcomes
The REPRISE trial (NCT01644643) was an open-label, phase 3 study that evaluated the efficacy and safety of ceftazidime-avibactam in patients with cIAI or complicated urinary tract infections (cUTI) caused by ceftazidime-non-susceptible Gram-negative pathogens.[8]
Objective: To compare the safety and efficacy of ceftazidime-avibactam with the best available therapy (primarily carbapenems) in patients with infections caused by ceftazidime-non-susceptible Gram-negative pathogens.[8]
2. Patient Population:
Inclusion Criteria: Patients with cIAI or cUTI with at least one ceftazidime-non-susceptible Gram-negative pathogen isolated from the site of infection.[8]
3. Treatment Regimens:
Ceftazidime-Avibactam Group: Dosing as per RECLAIM protocol.
Best Available Therapy Group: Investigator-chosen, with approximately 97% receiving a carbapenem.[8]
4. Microbiological Assessment:
Bacterial isolates were sent to a central laboratory for identification and susceptibility testing using broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) methodologies.[8] For ceftazidime-avibactam, a fixed concentration of 4 µg/mL of avibactam was used.[8]
Data Presentation: In Vitro Activity from REPRISE
Table 5: In Vitro Activity of Ceftazidime-Avibactam against Ceftazidime-Non-Susceptible Isolates from the REPRISE Trial
A phase 2, randomized, single-blind, multicenter study (NCT02475733) assessed the safety, efficacy, and pharmacokinetics of ceftazidime-avibactam plus metronidazole in children with cIAI.[12]
Objective: To evaluate the safety, efficacy, and pharmacokinetics of ceftazidime-avibactam plus metronidazole compared to meropenem in pediatric patients.[12]
2. Patient Population:
Inclusion Criteria: Hospitalized children aged ≥3 months to <18 years with a diagnosis of cIAI.[12]
3. Treatment Regimens:
Ceftazidime-Avibactam Group: Randomized 3:1 to receive intravenous ceftazidime-avibactam plus metronidazole.[12]
Meropenem Group: Received intravenous meropenem.[12]
Duration: Minimum of 72 hours, with an optional switch to oral therapy for a total treatment duration of 7-15 days.[12]
Data Presentation: Key Outcomes in Pediatric Trial
Table 6: Clinical and Microbiological Outcomes in Pediatric cIAI Trial
Caption: Workflow of the RECLAIM Phase 3 clinical trials.
Caption: Mechanism of action of ceftazidime-avibactam.
The extensive clinical trial program for ceftazidime-avibactam has consistently demonstrated its non-inferiority to carbapenems for the treatment of complicated intra-abdominal infections.[3][4][5] The combination therapy is effective against a wide range of Gram-negative pathogens, including those that are resistant to ceftazidime alone.[2][5][8] The safety profile of ceftazidime-avibactam plus metronidazole is comparable to that of meropenem, with gastrointestinal adverse events being the most commonly reported.[11] These findings support the use of ceftazidime-avibactam as a valuable carbapenem-sparing option for the management of cIAI, particularly in the context of increasing antimicrobial resistance.[1][9]
Application Notes and Protocols for Avycaz® (ceftazidime-avibactam) in the Treatment of Complicated Urinary Tract Infections (cUTIs)
For Research, Scientific, and Drug Development Professionals Introduction Avycaz® combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor.[1...
Author: BenchChem Technical Support Team. Date: December 2025
For Research, Scientific, and Drug Development Professionals
Introduction
Avycaz® combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor.[1][2] This combination is indicated for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, caused by a range of susceptible Gram-negative microorganisms.[3][4] The addition of avibactam restores the activity of ceftazidime against many contemporary β-lactamase-producing pathogens, such as those producing Extended-Spectrum β-Lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemases (KPCs), making it a critical agent in an era of rising antimicrobial resistance.[2][3][5][6] These notes provide an overview of its clinical application, efficacy data from pivotal trials, and detailed protocols relevant to its study and use.
Mechanism of Action
The bactericidal action of Avycaz is a result of the complementary activities of its two components:
Ceftazidime : Exerts its effect by binding to essential penicillin-binding proteins (PBPs) on the bacterial cell wall.[1][3] This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. The disruption of cell wall synthesis leads to bacterial cell lysis and death.[5]
Avibactam : A potent β-lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[5][6] By covalently binding to the active site of these enzymes, avibactam inactivates them, thereby preserving the antibacterial activity of ceftazidime.[5][7] Avycaz is not effective against bacteria that produce metallo-β-lactamases (MBLs).[8]
Diagram 1: Mechanism of Action of Ceftazidime-Avibactam.
Clinical Efficacy in Complicated Urinary Tract Infections
The efficacy of Avycaz in treating cUTI has been established in several key clinical trials. The primary data comes from the Phase 3 RECAPTURE and REPRISE studies.
Table 1: Summary of Key Phase 3 Clinical Trials for Avycaz in cUTI
Trial
Design
Patient Population
Treatment Arms
Primary Endpoints
RECAPTURE
Multicenter, double-blind, non-inferiority
1,020 adults hospitalized with cUTI
Avycaz 2.5g IV q8h vs. Doripenem 500mg IV q8h
1. Symptomatic response at Day 52. Combined symptomatic and microbiological cure at Test-of-Cure (TOC)
| REPRISE | Multicenter, open-label | 305 adults with cUTI or cIAI caused by ceftazidime-non-susceptible pathogens | Avycaz 2.5g IV q8h vs. Best Available Therapy (BAT) | Combined clinical and microbiological cure at TOC |
Table 2: Clinical and Microbiological Response Rates in the RECAPTURE Trial (Avycaz vs. Doripenem)
Endpoint (mMITT* Population)
Avycaz (n=393)
Doripenem (n=417)
Treatment Difference (95% CI)
Symptomatic Response at Day 5
70.2% (276/393)
66.2% (276/417)
4.0% (-2.4, 10.4)
Combined Symptomatic & Microbiological Cure at TOC
71.2% (280/393)
64.5% (269/417)
6.7% (0.3, 13.1)
*mMITT: microbiologically modified intent-to-treat. Data sourced from[9][10].
Table 3: Clinical and Microbiological Response Rates in the REPRISE Trial (Avycaz vs. BAT in Ceftazidime-Resistant Pathogens)
Endpoint (mMITT* Population)
Avycaz (n=144)
Best Available Therapy (n=137)
Treatment Difference (95% CI)
Combined Clinical & Microbiological Cure at TOC
70.1% (101/144)
54.0% (74/137)
16.1% (4.8, 27.1)
*mMITT: microbiologically modified intent-to-treat. Data sourced from[9].
In a Phase 2 trial, Avycaz also demonstrated similar microbiological success rates compared to imipenem-cilastatin (70.5% vs. 71.4%, respectively) for the treatment of cUTI.[5]
Experimental and Clinical Protocols
Protocol 1: Dosage and Administration for Treating cUTI in Adults
This protocol outlines the standard dosage, preparation, and administration of Avycaz for adult patients with cUTI.
1. Patient Assessment:
Confirm diagnosis of cUTI, including pyelonephritis.
Obtain baseline renal function by calculating estimated Creatinine Clearance (CrCl) using the Cockcroft-Gault formula.
Monitor CrCl at least daily in patients with changing renal function.[11]
2. Recommended Dosage:
The recommended treatment duration for cUTI is 7 to 14 days.[1][12]
Dosage is based on the patient's renal function as detailed in Table 4.
Table 4: Recommended Adult Dosage of Avycaz for cUTI
Estimated Creatinine Clearance (mL/min)
Avycaz Dose (Ceftazidime / Avibactam)
Frequency
Infusion Time
> 50
2.5 grams (2g / 0.5g)
Every 8 hours
2 hours
31 to 50
1.25 grams (1g / 0.25g)
Every 8 hours
2 hours
16 to 30
0.94 grams (0.75g / 0.19g)
Every 12 hours
2 hours
6 to 15
0.94 grams (0.75g / 0.19g)
Every 24 hours
2 hours
≤ 5
0.94 grams (0.75g / 0.19g)
Every 48 hours
2 hours
*Dosage recommendations are based on FDA-approved labeling.[1][4] For patients on hemodialysis, Avycaz should be administered after the session.[1]
3. Reconstitution and Dilution:
a. Reconstitution: Reconstitute a 2.5g vial of Avycaz powder with 10 mL of a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride, 5% dextrose). Mix gently until the contents are fully dissolved. The final concentration will be approximately 167 mg/mL of ceftazidime and 42 mg/mL of avibactam.[4]
b. Dilution: The constituted solution is not for direct injection.[4] Withdraw the required volume (based on the calculated dose) from the vial and add it to an infusion bag containing a compatible diluent (e.g., 0.9% sodium chloride, 5% dextrose) to achieve a final ceftazidime concentration of 8 to 40 mg/mL.[12]
4. Administration:
Administer the final diluted solution via intravenous (IV) infusion over a period of 2 hours.[4][12]
Protocol 2: Abridged Clinical Trial Workflow for cUTI Efficacy Assessment
This protocol provides a generalized workflow for a Phase 3 clinical trial designed to assess the efficacy and safety of a new antibiotic for cUTI, based on the design of trials like RECAPTURE.
Diagram 2: Generalized Clinical Trial Workflow for a cUTI Study.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Avycaz against a bacterial isolate, a fundamental experiment for both clinical diagnostics and drug development.
1. Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB).
96-well microtiter plates.
Avycaz analytical standard (with a fixed 4:1 ratio of ceftazidime to avibactam).
Bacterial isolate suspension, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603).
2. Preparation of Antibiotic Dilutions:
a. Prepare a stock solution of Avycaz.
b. Perform serial two-fold dilutions of Avycaz in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., from 64/16 µg/mL down to 0.06/0.015 µg/mL).
c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation:
a. Dilute the standardized bacterial suspension in CAMHB.
b. Inoculate each well (except the sterility control) with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
4. Incubation:
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Reading the MIC:
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
The MIC is defined as the lowest concentration of Avycaz that completely inhibits visible growth of the organism.
Validate the results by ensuring the QC strain MICs fall within the acceptable range.
Mechanisms of Resistance
While Avycaz is effective against many resistant pathogens, resistance can still emerge. Understanding these mechanisms is crucial for stewardship and the development of future agents.
Diagram 3: Key Mechanisms of Resistance to Ceftazidime-Avibactam.
The most clinically significant acquired resistance mechanism involves mutations in the blaKPC gene, which can alter the structure of the KPC enzyme and impair avibactam's inhibitory activity.[13] Additionally, reduced drug entry due to porin loss or increased removal via efflux pumps can contribute to resistance.[13] Importantly, Avycaz lacks activity against pathogens producing MBLs, a key consideration in clinical decision-making.[8]
Application Notes and Protocols: Ceftazidime-Avibactam in Hospital-Acquired Pneumonia Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in the context of hospital-acquired pneumonia (HAP) and ventila...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in the context of hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) research. This document synthesizes data from key clinical trials and pharmacological studies to offer detailed protocols and insights for researchers in this field.
Ceftazidime-avibactam, a combination of a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor, has emerged as a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE).[1][2] Its approval for HAP and VAP was supported by extensive research demonstrating its efficacy and safety.[2][3]
Mechanism of Action
Ceftazidime (B193861) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. Avibactam (B1665839) is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes, thereby restoring the activity of ceftazidime against many resistant bacteria.[4][5]
Mechanism of action of Ceftazidime-Avibactam.
Quantitative Data Summary
The following tables summarize key quantitative data from pivotal clinical trials and observational studies on ceftazidime-avibactam for HAP/VAP.
Table 1: Efficacy and Mortality Rates in the REPROVE Phase 3 Trial [5][6]
This protocol outlines the methodology of the REPROVE trial, a multinational, double-blind, non-inferiority study comparing ceftazidime-avibactam with meropenem for the treatment of HAP/VAP.
1. Patient Population and Selection Criteria:
Inclusion Criteria: Hospitalized adults with a diagnosis of HAP or VAP, characterized by a new or progressive infiltrate on chest imaging plus at least two of the following: fever or hypothermia, leukocytosis or leukopenia, or purulent respiratory secretions.
Exclusion Criteria: Patients with pneumonia not expected to be caused by Gram-negative pathogens, those who received more than 24 hours of potentially effective systemic antibacterial therapy for the current infection within the 72 hours preceding randomization, and those with a life expectancy of less than 48 hours.
2. Randomization and Blinding:
Patients were randomized in a 1:1 ratio to receive either ceftazidime-avibactam or meropenem.
The study was double-blind, with both patients and investigators masked to the treatment assignment. Placebos for both drugs were used to maintain blinding.
3. Intervention:
Ceftazidime-Avibactam Arm: 2000 mg ceftazidime and 500 mg avibactam administered as a 2-hour intravenous infusion every 8 hours.
Meropenem Arm: 1000 mg meropenem administered as a 30-minute intravenous infusion every 8 hours.
Treatment Duration: 7 to 14 days.
Dose Adjustments: Doses for both drugs were adjusted for patients with renal impairment (creatinine clearance ≤ 50 mL/min).[9]
4. Microbiological Analysis:
Sample Collection: Respiratory and/or blood cultures were obtained at baseline.
Pathogen Identification: Standard laboratory methods were used to identify causative pathogens.
Susceptibility Testing: In vitro susceptibility was determined at a central laboratory using Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.
This protocol is based on population pharmacokinetic modeling to ensure optimal dosing.
1. PK/PD Target:
The primary PK/PD target for efficacy is the percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration (%fT > MIC).
For ceftazidime-avibactam, the target is free plasma ceftazidime concentration > 8 mg/L and free avibactam concentration > 1 mg/L for at least 50% of the dosing interval.[9]
2. Dosing Regimen:
The standard dose of ceftazidime-avibactam 2000 mg/500 mg every 8 hours is designed to achieve this target in patients with normal renal function.[1][10]
3. Monitoring and Adjustment:
Creatinine clearance (CrCL) is the key covariate influencing drug clearance.[9]
Dose adjustments are crucial for patients with CrCL ≤ 50 mL/min to ensure target attainment and avoid drug accumulation.
Protocol for Use in Carbapenem-Resistant Enterobacterales (CRE) Infections
This protocol provides guidance for the use of ceftazidime-avibactam in HAP/VAP caused by CRE, based on the type of carbapenemase produced.
1. Carbapenemase Identification:
Whenever possible, identify the carbapenemase mechanism (e.g., KPC, OXA-48, MBL) before initiating targeted therapy.[11]
2. Treatment Regimens:
KPC or OXA-48-producing CRE: Ceftazidime-avibactam 2.5g IV q8h as monotherapy is the preferred treatment.[11]
Metallo-β-lactamase (MBL)-producing CRE (e.g., NDM, VIM, IMP): Ceftazidime-avibactam is not active against MBLs. The recommended regimen is ceftazidime-avibactam 2.5g IV q8h plus aztreonam (B1666516).[11] Avibactam protects aztreonam from co-produced ESBL and AmpC enzymes, while aztreonam is stable against MBLs.
Treatment algorithm for CRE HAP/VAP.
Conclusion
Ceftazidime-avibactam is a valuable therapeutic agent for the treatment of HAP/VAP caused by Gram-negative pathogens, including ceftazidime-nonsusceptible and certain carbapenem-resistant strains.[6] The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies in this area. Adherence to rigorous trial methodologies and an understanding of the PK/PD principles are essential for optimizing its use and further defining its role in managing these serious infections.
Application Notes and Protocols for Avycaz® (Ceftazidime-Avibactam) Synergy Testing
Audience: Researchers, scientists, and drug development professionals. Introduction The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, necessitating innovative therapeu...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, necessitating innovative therapeutic strategies. Avycaz®, a combination of the third-generation cephalosporin (B10832234)ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam, is a potent therapeutic option.[1][2] Avibactam restores ceftazidime's activity against a wide range of bacteria producing β-lactamase enzymes, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC β-lactamases.[1][2] However, the emergence of resistance to Avycaz monotherapy warrants the investigation of combination therapies to enhance efficacy and combat resistance.[2][3][4]
This document provides detailed protocols for in vitro synergy testing of Avycaz with other antibiotics, focusing on the checkerboard and time-kill assays. These methods are essential for evaluating the potential of antibiotic combinations to be used in treating challenging infections caused by MDR pathogens.
Mechanisms of Synergy with Avycaz
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. With Avycaz, synergy with other antibiotics can be achieved through several mechanisms:
Enhanced β-Lactamase Inhibition: Avibactam protects not only ceftazidime but also other β-lactam antibiotics from degradation by serine β-lactamases (e.g., KPCs, ESBLs, AmpC).[1][5][6] This is particularly relevant when combining Avycaz with carbapenems like meropenem (B701) or monobactams like aztreonam (B1666516).[5][6]
Complementary Targets: Combining agents that act on different bacterial targets can lead to a synergistic effect. For instance, Avycaz targets cell wall synthesis, while an aminoglycoside like amikacin (B45834) inhibits protein synthesis.
Increased Permeability: Some antibiotics, like colistin, can disrupt the bacterial outer membrane, potentially increasing the intracellular concentration and efficacy of Avycaz.
The combination of Avycaz and aztreonam is particularly effective against metallo-β-lactamase (MBL)-producing Enterobacterales.[6] Avibactam inhibits serine β-lactamases that may be co-produced, while aztreonam remains stable against hydrolysis by MBLs.[6]
Caption: Mechanism of Avycaz Synergy.
Experimental Protocols
Two primary methods for in vitro synergy testing are the checkerboard assay and the time-kill assay.[7][8]
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[9][10][11]
Protocol:
Prepare Antibiotic Stock Solutions: Prepare stock solutions of Avycaz and the partner antibiotic at a concentration that is at least four times the highest concentration to be tested, typically in cation-adjusted Mueller-Hinton broth (CAMHB).[12]
Plate Setup:
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[9]
Create serial twofold dilutions of Avycaz along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).[11]
Row H should contain dilutions of Avycaz alone, and column 11 should contain dilutions of the partner antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[11] Column 12 serves as a growth control (no antibiotic).
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
Incubation: Incubate the plates at 35°C for 16-20 hours.
Reading Results: Determine the MIC of each antibiotic alone and the MIC of the combination in each well by observing the lowest concentration that inhibits visible bacterial growth.
Data Interpretation:
Calculate the FIC Index (FICI) using the following formula:[9][13][14]
FICA = (MIC of Avycaz in combination) / (MIC of Avycaz alone)
FICB = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)
Time-kill assays provide dynamic information about the rate and extent of bacterial killing over time.[7]
Protocol:
Prepare Cultures: Grow the bacterial isolate in CAMHB to the mid-logarithmic phase.
Inoculum Preparation: Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing CAMHB.[8]
Add Antibiotics: Add antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC). Test each antibiotic alone and in combination. Include a growth control flask without any antibiotic.
Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator.[8] At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
Quantify Bacteria: Perform serial dilutions of the aliquots and plate them on nutrient agar (B569324) to determine the CFU/mL.
Plot Data: Plot the log10 CFU/mL versus time for each antibiotic combination.
Data Interpretation:
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[16]
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[7]
Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.[16]
Antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active agent.[16]
Caption: Interpretation of FICI Values.
Summary of Avycaz Synergy Data
The following table summarizes findings from various in vitro studies on the synergistic activity of Avycaz with other antibiotics against MDR Gram-negative bacteria.
Partner Antibiotic
Target Organism(s)
Synergy Observed (FICI or Time-Kill)
Reference(s)
Meropenem
Carbapenem-Resistant Enterobacterales (CRE), KPC-producing K. pneumoniae
Synergy observed in 93.8% to 100% of strains.[5] Combination restored susceptibility.[17][18]
Combination therapy involving Avycaz presents a promising strategy to overcome antibiotic resistance in MDR Gram-negative pathogens. The protocols detailed in this document for checkerboard and time-kill assays provide robust frameworks for researchers to evaluate potential synergistic interactions. The existing data strongly supports the combination of Avycaz with agents like meropenem, aztreonam, and amikacin. Further research is crucial to explore more combinations and to translate these in vitro findings into effective clinical treatments.
Avycaz® (ceftazidime-avibactam): Application Notes and Protocols for the Treatment of Infections with Limited Therapeutic Options
For Researchers, Scientists, and Drug Development Professionals Introduction Avycaz® is a combination antimicrobial agent containing ceftazidime (B193861), a third-generation cephalosporin (B10832234), and avibactam (B16...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avycaz® is a combination antimicrobial agent containing ceftazidime (B193861), a third-generation cephalosporin (B10832234), and avibactam (B1665839), a β-lactamase inhibitor.[1] This combination is designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes that inactivate many cephalosporin antibiotics.[2][3] Avycaz is approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated intra-abdominal infections (cIAI) in combination with metronidazole (B1676534), complicated urinary tract infections (cUTI) including pyelonephritis, and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP).[2][4][5] These notes provide an overview of its mechanism of action, in-vitro activity, clinical efficacy, and relevant experimental protocols.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by binding to essential penicillin-binding proteins (PBPs), thereby inhibiting the final step of peptidoglycan synthesis in bacterial cell walls.[6][7] This disruption leads to cell lysis and death. Many resistant bacteria, however, produce β-lactamase enzymes that hydrolyze the β-lactam ring of cephalosporins, rendering them inactive.[3]
Avibactam is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamases, including Ambler Class A (e.g., ESBLs, KPC), Class C (e.g., AmpC), and some Class D (e.g., OXA-48) enzymes.[7][8] By covalently binding to the active site of these enzymes, avibactam protects ceftazidime from degradation, restoring its activity against many resistant pathogens.[7]
Figure 1. Mechanism of action of Avycaz (ceftazidime-avibactam).
In-Vitro Activity of Avycaz
Avycaz has demonstrated potent in-vitro activity against a wide range of Gram-negative pathogens, including many isolates that are resistant to ceftazidime alone.
Table 1: In-Vitro Activity of Avycaz and Comparator Agents against Enterobacteriaceae
Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Avycaz against bacterial isolates.
Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Ceftazidime analytical powder
Avibactam analytical powder (maintained at a fixed concentration of 4 mg/L)
96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland
Quality control strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)[12][17]
Procedure:
Prepare Drug Dilutions: Prepare serial twofold dilutions of ceftazidime in CAMHB in the microtiter plates. Add avibactam to each well to achieve a final fixed concentration of 4 mg/L.
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible growth of the organism.
Interpretation: Interpret the MIC results based on established clinical breakpoints (e.g., CLSI, FDA): Susceptible ≤8/4 μg/mL, Resistant ≥16/4 μg/mL for Enterobacteriaceae and P. aeruginosa.[17][18]
Figure 2. Workflow for antimicrobial susceptibility testing of Avycaz.
This protocol is a generalized representation based on the design of the RECLAIM studies.[13][14]
Objective: To evaluate the efficacy and safety of Avycaz plus metronidazole compared to meropenem in the treatment of cIAI.
Study Design: Randomized, multicenter, double-blind, active-controlled, non-inferiority trial.
Patient Population: Adult patients with a diagnosis of cIAI requiring surgical intervention.
Intervention:
Experimental Arm: Avycaz (2g ceftazidime / 0.5g avibactam) administered intravenously every 8 hours over 2 hours, plus metronidazole (500 mg) intravenously every 8 hours.[19]
Comparator Arm: Meropenem (1g) administered intravenously every 8 hours.
Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.
Key Procedures:
Screening and Randomization: Eligible patients are randomized in a 1:1 ratio to one of the two treatment arms.
Treatment Administration: Study drugs are administered for a duration of 5 to 14 days.
Assessments:
Baseline: Collection of demographic data, medical history, and baseline pathogens from the site of infection.
On-treatment: Monitoring of clinical signs and symptoms, and adverse events.
End-of-Treatment (EOT): Clinical assessment of cure.
Test-of-Cure (TOC): Final assessment of clinical cure.
Late Follow-up: Assessment of long-term outcomes and safety.
Statistical Analysis: A non-inferiority margin (e.g., -12.5%) is pre-specified to compare the clinical cure rates between the two treatment groups.
Figure 3. Generalized workflow for a Phase 3 cIAI clinical trial.
Conclusion
Avycaz represents a significant therapeutic option for the treatment of serious infections caused by multidrug-resistant Gram-negative pathogens. Its potent in-vitro activity, particularly against ESBL, KPC, and AmpC-producing organisms, and demonstrated clinical efficacy in robust clinical trials, underscore its importance in an era of increasing antimicrobial resistance. The provided protocols offer a framework for the in-vitro evaluation and clinical trial design for this important antimicrobial agent.
Application Notes and Protocols for Ceftazidime-Avibactam in Real-World Clinical Practice
Introduction Ceftazidime-avibactam (CZA) is a combination antimicrobial agent comprising a third-generation cephalosporin (B10832234) and a novel β-lactamase inhibitor.[1][2] It has demonstrated efficacy against a broad...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Ceftazidime-avibactam (CZA) is a combination antimicrobial agent comprising a third-generation cephalosporin (B10832234) and a novel β-lactamase inhibitor.[1][2] It has demonstrated efficacy against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[1][3] This document provides a synthesis of real-world clinical practice studies, offering insights into its use, effectiveness, and safety across various patient populations and infection types. The following sections detail quantitative data from these studies, experimental protocols for conducting similar real-world evidence generation, and visualizations of key experimental workflows.
Data Presentation: Summary of Real-World Studies
The following tables summarize key quantitative data from several real-world studies on ceftazidime-avibactam, providing a comparative overview of patient demographics, infection characteristics, causative pathogens, and clinical outcomes.
Table 1: Patient Demographics and Baseline Characteristics
This section details the methodologies for conducting real-world clinical practice studies on ceftazidime-avibactam, based on the protocols described in the cited literature.
Protocol 1: Prospective, Multicenter, Observational Study
Objective: To assess the real-world effectiveness, use, and safety of ceftazidime-avibactam in hospitalized patients.[4]
Study Design: A prospective, multicenter, observational cohort study.[4]
Patient Population:
Inclusion Criteria: Hospitalized adult patients (≥18 years) who have initiated treatment with ceftazidime-avibactam for a suspected or documented Gram-negative bacterial infection within a specified timeframe (e.g., 14 days) prior to enrollment.[4]
Exclusion Criteria: Patients enrolled in any interventional clinical trial.[9]
Clinical data: Comorbidities, type and source of infection, severity scores (e.g., SOFA score).[4][5]
Microbiological data: Causative pathogens and their susceptibility profiles.[4]
Therapeutic data: Ceftazidime-avibactam dosage, duration of therapy, concomitant antimicrobial agents.[4]
Outcome Measures:
Primary Outcome: Clinical outcome at a predefined time point (e.g., end of treatment, 30 days). Outcomes can be categorized as:
Clinical Success: Resolution or significant improvement of signs and symptoms of infection.[5][6]
Clinical Failure: Death from the initial infection, persistence of infection requiring alternative antibiotics or surgery, or discontinuation due to intolerance.[4]
Microbiological cure, defined as eradication of the baseline pathogen.[13]
Incidence of adverse events possibly related to ceftazidime-avibactam.[4]
Statistical Analysis: Descriptive statistics for all variables. Logistic regression can be used to identify factors associated with clinical outcomes and mortality.
Protocol 2: Retrospective, Multicenter, Cohort Study
Objective: To investigate the clinical characteristics, microbiology, and outcomes of patients treated with ceftazidime-avibactam.[5][6]
Study Design: A multicenter, retrospective cohort study.[5][6]
Data Source: Patient medical records (electronic or paper-based).[9]
Patient Population:
Inclusion Criteria: Adult patients who received at least 24-72 hours of ceftazidime-avibactam for a documented or suspected Gram-negative bacterial infection.[1][5]
Exclusion Criteria: Patients with incomplete medical records.
Data Extraction: A standardized data collection form should be used to extract the following information:
Patient demographics and baseline clinical characteristics.
Details of the infection and microbiological findings.
Complete treatment details, including start and end dates of ceftazidime-avibactam and any other antibiotics.
Technical Support Center: Investigating Avycaz Resistance in Klebsiella pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Avycaz (ceftazidime-avibactam) in Klebsiella pneumoniae. This resource pro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Avycaz (ceftazidime-avibactam) in Klebsiella pneumoniae. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: My K. pneumoniae isolate shows increasing MICs to Avycaz after exposure. How can I determine if this is due to β-lactamase mutations?
A1: Increased Avycaz MICs following exposure are frequently linked to mutations in the blaKPC gene, particularly in the omega-loop region.[1][2] These mutations can alter the enzyme's structure, reducing avibactam's binding affinity while sometimes paradoxically increasing susceptibility to carbapenems.[3][4]
Troubleshooting Experimental Workflow:
Isolate Confirmation: Ensure you are working with a pure culture of the resistant isolate. Streak for single colonies and perform confirmatory identification.
blaKPC Gene Sequencing: Amplify and sequence the entire coding region of the blaKPC gene from both the susceptible parent and the resistant daughter strains. Compare the sequences to identify any amino acid substitutions.[3] Common mutations associated with Avycaz resistance include D179Y, T243M, and others within the omega-loop.[2][3][4][5]
Cloning and Expression: To confirm that a specific mutation confers resistance, clone the mutated blaKPC gene into a susceptible E. coli or K. pneumoniae background and determine the Avycaz MIC of the transformed strain.[3][4]
Q2: I've identified a novel mutation in the blaKPC gene of an Avycaz-resistant isolate. How can I be sure this mutation is responsible for the resistance phenotype?
A2: Demonstrating a direct link between a novel blaKPC mutation and Avycaz resistance requires functional validation.
Troubleshooting Experimental Workflow:
Site-Directed Mutagenesis: Introduce the specific mutation into a wild-type blaKPC gene using site-directed mutagenesis.[4]
Expression in a Clean Background: Clone both the wild-type and the mutated gene into an expression vector and transform them into a susceptible host strain (e.g., E. coli TOP10).
MIC Determination: Perform broth microdilution to determine the Avycaz MIC for the strains expressing the wild-type and the mutated KPC enzyme. A significant increase in the MIC for the mutant confirms its role in resistance.[3][4]
Q3: My isolate is producing an OXA-48-like carbapenemase and is resistant to Avycaz. What is the likely mechanism?
A3: While Avycaz is typically active against OXA-48-producing isolates, resistance can emerge.[6][7] This is often not due to mutations in the blaOXA-48 gene itself but can be associated with co-existing resistance mechanisms, such as porin loss or the presence of other β-lactamases not inhibited by avibactam.[8][9] However, some studies have shown that exposure to Avycaz can select for mutations in OXA-48 that increase ceftazidime (B193861) hydrolysis.[6][7]
2. Porin and Efflux Pump-Mediated Resistance
Q1: I have an Avycaz-resistant K. pneumoniae isolate with a wild-type blaKPC gene. What other mechanisms should I investigate?
A1: In the absence of blaKPC mutations, Avycaz resistance can be mediated by alterations in outer membrane permeability, primarily through the loss or modification of porins, or by the upregulation of efflux pumps.[10][11][12]
Troubleshooting Experimental Workflow:
Porin Gene Analysis: Sequence the ompK35 and ompK36 genes, which encode the two major outer membrane porins in K. pneumoniae. Look for insertions, deletions, or premature stop codons that would result in non-functional proteins.[10][13][14][15] Mutations in another porin, LamB, have also been implicated in Avycaz resistance.[13][14][15]
Porin Expression Analysis (RT-qPCR): Quantify the expression levels of ompK35 and ompK36 using RT-qPCR. Reduced expression of these porins can limit the entry of Avycaz into the bacterial cell.[16]
Efflux Pump Inhibitor (EPI) Assay: Perform MIC testing with and without an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the Avycaz MIC in the presence of the EPI suggests the involvement of efflux pumps.
Efflux Pump Gene Expression (RT-qPCR): Analyze the expression of known efflux pump genes, such as those encoding the AcrAB-TolC system, to check for upregulation in the resistant isolate compared to a susceptible control.[17][18]
3. Metallo-β-Lactamase (MBL)-Mediated Resistance
Q1: My K. pneumoniae isolate is highly resistant to Avycaz, and I don't find any mutations in blaKPC or porin genes. What could be the cause?
A1: Avibactam does not inhibit metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP.[19][20][21] The presence of an MBL will confer resistance to Avycaz.
Troubleshooting Experimental Workflow:
Phenotypic MBL Detection: Use a phenotypic test, such as the modified Hodge test or a double-disk synergy test with EDTA, to screen for MBL production.
Molecular Detection of MBL Genes: Perform PCR to detect common MBL genes, including blaNDM, blaVIM, and blaIMP.[19][20][21]
Quantitative Data Summary
Table 1: Impact of blaKPC Mutations on Avycaz and Meropenem MICs (µg/mL)
Prepare a stock solution of Avycaz. Avibactam is typically used at a fixed concentration of 4 µg/mL.[22][23]
Prepare serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates, ensuring each well also contains 4 µg/mL of avibactam.
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Incubate the plates at 35 ± 2°C for 16-20 hours.
The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth.[24]
2. PCR and Sanger Sequencing of blaKPC
Materials: DNA extraction kit, PCR primers flanking the blaKPC gene, Taq polymerase, dNTPs, PCR buffer, thermocycler, gel electrophoresis equipment, Sanger sequencing service.
Procedure:
Extract genomic DNA from the K. pneumoniae isolate.
Amplify the blaKPC gene using PCR with primers that bind to the regions upstream and downstream of the coding sequence.
Verify the amplification of a product of the correct size by agarose (B213101) gel electrophoresis.
Purify the PCR product.
Send the purified PCR product for Sanger sequencing.
Analyze the resulting sequence and compare it to a wild-type blaKPC reference sequence to identify mutations.[3]
3. RT-qPCR for ompK35 and ompK36 Gene Expression
Materials: RNA extraction kit, reverse transcriptase, qPCR primers for ompK35, ompK36, and a housekeeping gene (e.g., rpoB), SYBR Green master mix, real-time PCR system.[16]
Procedure:
Grow the K. pneumoniae isolates to the mid-logarithmic phase.
Extract total RNA from the bacterial cells.
Synthesize cDNA from the RNA template using reverse transcriptase.
Perform qPCR using primers specific for ompK35, ompK36, and the housekeeping gene.
Calculate the relative expression of the porin genes in the resistant isolate compared to a susceptible control using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[16]
Technical Support Center: Optimizing Avycaz® (ceftazidime-avibactam) Dosage in Patients with Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Avycaz (ceftazidime-avibactam) dosage in patients with renal impairment. The fo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Avycaz (ceftazidime-avibactam) dosage in patients with renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental and clinical research.
Troubleshooting Guide
Q1: We observed sub-therapeutic plasma concentrations of ceftazidime-avibactam in a critically ill patient with a creatinine (B1669602) clearance (CrCl) of 45 mL/min, despite following the recommended dosage adjustments. What could be the underlying cause and how can we address it?
A1: Sub-therapeutic concentrations in this scenario could be due to Augmented Renal Clearance (ARC), a condition often seen in critically ill patients where renal function is enhanced, leading to faster drug elimination than predicted by standard equations.[1][2][3][4]
Possible Cause: The patient's actual renal clearance may be higher than the estimated CrCl, leading to rapid excretion of Avycaz. Standard dosing adjustments for moderate renal impairment might be insufficient in this context.[1][2]
Recommended Action:
Therapeutic Drug Monitoring (TDM): Implement TDM to measure trough concentrations (Cmin) of both ceftazidime (B193861) and avibactam (B1665839).[5][6][7] The target for ceftazidime is typically a free plasma concentration greater than 8 mg/L for at least 50% of the dosing interval, while for avibactam, it is a free plasma concentration exceeding 1 mg/L for the same duration.[8]
Dosage Adjustment: Based on TDM results, consider increasing the dose or frequency of administration. For instance, in patients with moderate renal impairment, a dose of 1.25g every 8 hours is now recommended, which is a 50% increase in the total daily dose compared to earlier recommendations, precisely to mitigate the risk of underdosing.[9][10]
Monitor Renal Function: Continuously monitor the patient's renal function as it can change rapidly in critically ill individuals.[11]
Q2: A patient with severe renal impairment (CrCl 20 mL/min) on Avycaz developed neurological symptoms. Could this be related to the drug, and what is the appropriate course of action?
A2: Yes, neurological adverse events, such as encephalopathy and seizures, can be associated with ceftazidime accumulation in patients with renal impairment who do not receive appropriate dosage adjustments.[11]
Possible Cause: In severe renal impairment, the clearance of both ceftazidime and avibactam is significantly reduced.[12] Without proper dose reduction, the drugs can accumulate to toxic levels.
Recommended Action:
Verify Dosage: Ensure the patient is receiving the correct, adjusted dose for their level of renal function. For a CrCl of 16-30 mL/min, the recommended dose is 0.94g (0.75g ceftazidime/0.19g avibactam) administered intravenously every 12 hours.[13]
Therapeutic Drug Monitoring (TDM): If possible, perform TDM to confirm drug accumulation.
Clinical Assessment: Correlate the timing of the neurological symptoms with drug administration. Consider alternative causes for the symptoms.
Consultation: Consult with an infectious diseases pharmacist or physician to re-evaluate the treatment regimen.
Q3: We are designing a study involving patients on intermittent hemodialysis (IHD). When is the optimal time to administer Avycaz?
A3: Both ceftazidime and avibactam are significantly removed by hemodialysis.[12][14] Therefore, Avycaz should be administered after hemodialysis on dialysis days to ensure therapeutic drug levels are maintained.[12][14] Approximately 55% of the avibactam dose is removed during a 4-hour hemodialysis session.[14]
Frequently Asked Questions (FAQs)
Q1: What are the standard dosage adjustments for Avycaz in adult patients with renal impairment?
A1: Dosage adjustments for Avycaz are based on the patient's estimated creatinine clearance (CrCl). The following table summarizes the recommended dosages for adult patients:
Estimated Creatinine Clearance (mL/min)
Recommended Avycaz (ceftazidime-avibactam) Dosage
Frequency
> 50
2.5 g (2 g / 0.5 g)
Every 8 hours
31 to 50
1.25 g (1 g / 0.25 g)
Every 8 hours
16 to 30
0.94 g (0.75 g / 0.19 g)
Every 12 hours
6 to 15
0.94 g (0.75 g / 0.19 g)
Every 24 hours
≤ 5 (End-Stage Renal Disease on IHD)
0.94 g (0.75 g / 0.19 g)
Every 48 hours
Data sourced from multiple clinical guidelines and studies.[13][14]
Note: For patients on intermittent hemodialysis (IHD), Avycaz should be administered after the dialysis session.[12][14]
Q2: Why is it crucial to monitor renal function daily in patients with changing renal status receiving Avycaz?
A2: Both ceftazidime and avibactam are primarily eliminated by the kidneys.[10] In patients with unstable renal function, creatinine clearance can fluctuate significantly. Daily monitoring is essential to adjust the Avycaz dosage accordingly to prevent either sub-therapeutic exposure, which can lead to treatment failure and resistance, or drug accumulation, which can increase the risk of adverse events like neurotoxicity.[9][11]
Q3: What are the pharmacokinetic/pharmacodynamic (PK/PD) targets for Avycaz?
A3: The key PK/PD targets for the efficacy of Avycaz are:
Ceftazidime: The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) should be at least 50%.
Avibactam: The percentage of the dosing interval during which the free drug concentration is above a critical threshold concentration (%fT > CT) of 1 mg/L should be at least 50%.[8]
Achieving these joint targets is associated with a high probability of therapeutic success.[9]
Q4: Can Avycaz be used in patients undergoing Continuous Renal Replacement Therapy (CRRT)?
A4: There is limited data to provide definitive dosing recommendations for patients on CRRT. The clearance of ceftazidime and avibactam can vary depending on the specific type and settings of CRRT. Therefore, therapeutic drug monitoring is highly recommended to guide individualized dosing in this patient population.
Experimental Protocols
1. Therapeutic Drug Monitoring (TDM) of Ceftazidime and Avibactam using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the simultaneous determination of ceftazidime and avibactam concentrations in patient serum.
For analysis, precipitate proteins from the serum sample using acetonitrile.
After centrifugation, the supernatant can be further processed and injected into the HPLC system.
HPLC System and Conditions:
Column: A C18 column (e.g., 4.6 mm × 250 mm, 5.0 μm) is suitable for separation.[5]
Mobile Phase: An isocratic mobile phase can be composed of a buffer (e.g., 50 mmol/L potassium dihydrogen phosphate), acetonitrile, and methanol.[5] To enhance the retention of the polar avibactam molecule, an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be added to the mobile phase.
Detection: UV detection at a wavelength of 254 nm or 260 nm, where both compounds show good absorbance.[5]
Run Time: The method can be optimized for a short run time, with ceftazidime and avibactam eluting at distinct retention times (e.g., approximately 2.2 minutes for ceftazidime and 3.7 minutes for avibactam under specific conditions).
Quantification:
Prepare calibration curves using standards of known concentrations of ceftazidime and avibactam.
Analyze patient samples and determine the concentrations of both drugs by comparing their peak areas to the calibration curves.
2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
PK/PD modeling is a valuable tool to optimize dosing regimens.
Model Development:
Develop a population pharmacokinetic (PopPK) model, typically a two-compartment model, to describe the absorption, distribution, metabolism, and excretion of ceftazidime and avibactam.[8]
Incorporate patient covariates such as creatinine clearance, age, and weight into the model to explain inter-individual variability in pharmacokinetics. Creatinine clearance is a key covariate influencing the clearance of both drugs.[8]
Monte Carlo Simulation:
Use the developed PopPK model to perform Monte Carlo simulations with a large number of virtual patients.
For different dosing regimens and patient populations (e.g., varying degrees of renal impairment), simulate the concentration-time profiles of ceftazidime and avibactam.
Probability of Target Attainment (PTA) Analysis:
For each simulated scenario, calculate the probability of achieving the predefined PK/PD targets (%fT > MIC for ceftazidime and %fT > CT for avibactam).
A dosing regimen is considered effective if it achieves a high PTA (typically ≥90%).
Visualizations
Caption: Renal clearance pathway of Avycaz.
Caption: Experimental workflow for Avycaz dose optimization.
Caption: Relationship between renal function and dosage.
Technical Support Center: Avycaz (Ceftazidime-Avibactam) Susceptibility Testing for Multidrug-Resistant (MDR) Pathogens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Avycaz (ceftazidime-avibactam) susceptibility testing of multidrug-resistant (M...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Avycaz (ceftazidime-avibactam) susceptibility testing of multidrug-resistant (MDR) pathogens.
Frequently Asked Questions (FAQs)
Q1: What are the approved methods for Avycaz susceptibility testing?
A1: The approved methods for Avycaz susceptibility testing include broth microdilution (BMD), agar (B569324) dilution, disk diffusion, and gradient diffusion (Etest).[1] Automated systems may also be used, but it's crucial to verify their performance against reference methods.[2]
Q2: Which organisms are typically tested for Avycaz susceptibility?
A2: Avycaz is primarily active against Enterobacterales and Pseudomonas aeruginosa.[1][3] It is indicated for treating complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired/ventilator-associated bacterial pneumonia caused by susceptible Gram-negative bacteria.[4]
Q3: What are the established clinical breakpoints for Avycaz?
A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established clinical breakpoints for Avycaz. These breakpoints are essential for interpreting minimum inhibitory concentration (MIC) values and determining if an organism is susceptible, intermediate, or resistant.[5][6][7][8]
Q4: What are the common mechanisms of resistance to Avycaz in MDR pathogens?
A4: Resistance to Avycaz in Enterobacterales is often due to mutations in β-lactamase genes, particularly blaKPC.[1][9] In P. aeruginosa, resistance mechanisms can include modifications of the chromosomal cephalosporinase (B13388198) (AmpC), porin loss (OprD), and overexpression of efflux pumps.[10][11] Avibactam is not active against metallo-β-lactamases (MBLs), so organisms producing these enzymes are intrinsically resistant to Avycaz.[11]
Q5: Can Avycaz be used in combination with other antibiotics for MBL-producing organisms?
A5: Yes, for infections caused by metallo-β-lactamase (MBL)-producing Enterobacterales, the combination of ceftazidime-avibactam with aztreonam (B1666516) is a recommended treatment option.[12] Specific testing methods, such as broth disk elution, are available to assess the in-vitro activity of this combination.[13]
Troubleshooting Guides
Problem 1: Discrepant results between different susceptibility testing methods (e.g., Etest vs. broth microdilution).
Question: My Etest result indicates resistance, but the broth microdilution (BMD) result suggests susceptibility. What could be the cause?
Answer: Discrepancies between methods can occur, especially for isolates with MICs near the susceptibility breakpoint.[14] The Etest has shown good categorical agreement with BMD but major errors (false resistance) can occur.[15][16] It is recommended to repeat the testing, paying close attention to procedural details. If discrepancies persist, consider sending the isolate to a reference laboratory for confirmation.[14] For isolates with disk diffusion zones of 20 to 22 mm, confirmatory MIC testing is recommended to avoid false-susceptible or false-resistant results.[17]
Problem 2: Unexpected Avycaz resistance in a previously susceptible isolate.
Question: An isolate that was previously susceptible to Avycaz now tests as resistant. What could explain this?
Answer: The emergence of resistance during therapy is a known phenomenon.[18] This can be due to the selection of resistant subpopulations or the acquisition of new resistance mechanisms. Common mechanisms include mutations in the blaKPC gene.[1] It is crucial to perform repeat susceptibility testing and consider molecular methods to investigate the underlying resistance mechanism.
Problem 3: Difficulty in reading Etest results.
Question: I am having trouble interpreting the elliptical zone of inhibition with the Avycaz Etest. What are the best practices for reading these results?
Answer: For Etest, the MIC is read where the edge of the inhibition ellipse intersects the side of the strip. In cases of trailing endpoints or indistinct zones, it is important to follow the manufacturer's reading guide. An Etest MIC value that falls between standard two-fold dilutions should be rounded up to the next upper two-fold value before categorization.
Problem 4: Quality control (QC) failures.
Question: My quality control strains are consistently out of range for Avycaz susceptibility testing. What should I do?
Answer: Consistent QC failures indicate a systematic issue with the testing process. Potential causes include improper storage of QC strains, media, or antibiotic disks/strips; errors in inoculum preparation; incorrect incubation conditions; or equipment calibration issues. A systematic review of the entire testing procedure is necessary to identify and rectify the source of the error.
Data Presentation
Table 1: CLSI and EUCAST Breakpoints for Avycaz (Ceftazidime-Avibactam)
Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of ceftazidime (B193861) in CAMHB containing a fixed concentration of 4 µg/mL avibactam.
Inoculate Microdilution Plate: Add the diluted bacterial suspension to each well of the microdilution plate containing the antibiotic dilutions.
Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
Read Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.
Disk Diffusion Method
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
Apply Antibiotic Disk: Aseptically apply a ceftazidime-avibactam disk (30/20 µg for CLSI, 10/4 µg for EUCAST) to the surface of the inoculated MHA plate.
Incubate: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
Interpret Results: Compare the zone diameter to the established breakpoints to determine susceptibility.
Gradient Diffusion (Etest) Method
Prepare Inoculum and Inoculate Plate: Follow steps 1 and 2 of the Disk Diffusion Method.
Apply Etest Strip: Aseptically apply the Avycaz Etest strip to the surface of the inoculated MHA plate.
Incubate: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
Read MIC: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Interpret Results: Compare the MIC value to the established breakpoints.
Visualizations
Caption: Experimental workflow for Avycaz susceptibility testing.
Technical Support Center: Understanding the Impact of Efflux Pumps on Avycaz® Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bacterial efflux pumps on th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bacterial efflux pumps on the efficacy of Avycaz® (ceftazidime-avibactam) in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected Minimum Inhibitory Concentrations (MICs) for Avycaz against our laboratory strain of Pseudomonas aeruginosa. Could efflux pumps be responsible?
A1: Yes, the overexpression of intrinsic efflux pumps is a known mechanism that can reduce the susceptibility of P. aeruginosa to Avycaz. The primary efflux pump implicated is the Resistance-Nodulation-Division (RND) type pump, MexAB-OprM. Overexpression of this pump can lead to a modest increase in the MIC of Avycaz, typically by about four-fold in laboratory strains like PAO1.[1] This is often due to the efflux of the avibactam (B1665839) component, which reduces its effective intracellular concentration and ability to inhibit β-lactamases like AmpC.[2][3]
Q2: How significant is the impact of the AcrAB-TolC efflux pump on Avycaz efficacy in Klebsiella pneumoniae?
A2: In Klebsiella pneumoniae, the AcrAB-TolC efflux pump can contribute to reduced susceptibility to Avycaz, but its impact is often observed in concert with other resistance mechanisms.[4][5] For instance, resistance to Avycaz in K. pneumoniae often involves a combination of factors such as mutations in the KPC β-lactamase, porin loss (OmpK35/36), and increased efflux activity.[5] Strains with mutations in regulators like ramR, which leads to overexpression of the AcrAB-TolC pump, may exhibit elevated MICs.[4]
Q3: We suspect efflux pump involvement in our experiments. How can we confirm this?
A3: There are two primary approaches to investigate the role of efflux pumps:
Phenotypic Assays: You can perform MIC testing in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction (typically ≥4-fold) in the Avycaz MIC in the presence of the EPI suggests that efflux is contributing to the observed resistance. However, studies have shown that the reduction in Avycaz MIC with PAβN can sometimes be minor (around 2-fold), indicating a complex interplay of resistance mechanisms.[6][7]
Genotypic/Expression Analysis: Quantify the expression levels of the efflux pump genes (e.g., mexA or mexB for P. aeruginosa; acrA or acrB for K. pneumoniae) using quantitative real-time PCR (qRT-PCR). A significant upregulation of these genes in your test strain compared to a susceptible reference strain (e.g., PAO1) is a strong indicator of efflux-mediated resistance.
Q4: Does avibactam itself inhibit efflux pumps?
A4: No, avibactam is a β-lactamase inhibitor and is not known to have inhibitory activity against bacterial efflux pumps. In fact, avibactam can be a substrate for certain efflux pumps, such as MexAB-OprM in P. aeruginosa, which is why overexpression of this pump can reduce the overall efficacy of the ceftazidime-avibactam combination.[2][3]
Q5: Our strain shows high-level resistance to Avycaz (MIC >16 µg/mL). Is this likely due to efflux alone?
A5: It is unlikely that efflux pump overexpression alone will confer high-level resistance to Avycaz. High-level resistance typically arises from the acquisition of β-lactamases that are not inhibited by avibactam (e.g., metallo-β-lactamases) or from a combination of multiple resistance mechanisms.[1] In laboratory-derived mutants, high-level resistance is often associated with specific mutations in the target β-lactamase (e.g., KPC-3) combined with porin loss and/or efflux pump overexpression.[5]
Troubleshooting Guide
Issue Encountered
Potential Cause
Recommended Troubleshooting Steps
Unexpectedly high Avycaz MIC in P. aeruginosa
Overexpression of the MexAB-OprM efflux pump.
1. Perform Avycaz MIC testing with and without the efflux pump inhibitor PAβN (See Protocol 2). A ≥4-fold MIC reduction is indicative of efflux involvement. 2. Quantify mexA or mexB gene expression via qRT-PCR (See Protocol 3). Compare expression to a wild-type strain (e.g., PAO1).
Avycaz MIC is elevated, but not restored to susceptible levels with an EPI.
Multiple resistance mechanisms are present.
1. Sequence the gene for the primary β-lactamase (e.g., ampC, blaKPC) to check for mutations that may affect avibactam binding. 2. Assess outer membrane permeability by analyzing the expression or sequence of porin genes (e.g., oprD).
Variable or inconsistent Avycaz MIC results.
Instability of efflux pump expression or experimental variability.
1. Ensure consistent growth phases and inoculum preparation for all experiments. 2. Perform the Ethidium (B1194527) Bromide-Cartwheel Assay to qualitatively assess efflux pump activity across your bacterial population (See Protocol 4).
Avycaz resistance emerges during serial passage experiments.
Selection for mutants with multiple resistance mechanisms.
1. Characterize isolates from different time points. 2. Analyze for a step-wise increase in efflux pump gene expression (qRT-PCR). 3. Perform whole-genome sequencing on resistant isolates to identify mutations in efflux pump regulators, porins, and β-lactamase genes.
Quantitative Data Summary
Table 1: Impact of Efflux Pump Overexpression on Avycaz MICs in Pseudomonas aeruginosa PAO1 Isogenic Mutants
Data synthesized from a study by Cabot et al. Avibactam restores the activity of ceftazidime against isogenic PAO1 mutants with chromosomal β-lactam resistance mechanisms.[1]
Table 2: Effect of Efflux Pump Inhibitor (PAβN) on Avycaz MICs in Carbapenem-Resistant P. aeruginosa (Non-CP-CRPA)
Metric
Avycaz MIC (µg/mL) without PAβN
Avycaz MIC (µg/mL) with PAβN (25 µg/mL)
MIC50
8
4
MIC90
32
16
% of Isolates with ≥2-fold MIC reduction
-
37.6%
% of Isolates with ≥4-fold MIC reduction
-
A non-minor proportion
Data adapted from Gomis-Font et al., highlighting that while many isolates show some reduction in MIC, the effect is often modest.[6][7]
Experimental Protocols
Protocol 1: Broth Microdilution for Avycaz MIC Determination (CLSI-based)
Preparation of Avycaz Stock: Prepare a stock solution of ceftazidime and a separate stock of avibactam. The final concentration of avibactam in the assay wells must be fixed at 4 µg/mL.
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each well to achieve a final concentration of 4 µg/mL. The final volume in each well should be 100 µL.
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
Reading the MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.
Protocol 2: MIC Determination with an Efflux Pump Inhibitor (EPI)
Procedure: Follow the steps outlined in Protocol 1.
EPI Addition: Prepare two sets of microtiter plates. In the second set, add the EPI (e.g., PAβN) to each well at a fixed, sub-inhibitory concentration (e.g., 25 µg/mL).
Comparison: Determine the Avycaz MIC in the absence and presence of the EPI. A reduction of four-fold or greater in the MIC with the EPI is considered a significant indicator of efflux pump activity.
RNA Extraction: Grow bacterial strains (test strain and a susceptible control like P. aeruginosa PAO1) to mid-logarithmic phase in a suitable broth. Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
qRT-PCR: Perform qRT-PCR using a suitable master mix (e.g., SYBR Green) and primers specific for the target efflux pump gene (e.g., mexB, acrB) and a housekeeping gene for normalization (e.g., rpoD, gyrB).
Cycling Conditions: A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).
Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the test strain to the control strain.
Protocol 4: Ethidium Bromide-Agar Cartwheel Method for Phenotypic Efflux Detection
Plate Preparation: Prepare Mueller-Hinton agar (B569324) plates containing varying concentrations of ethidium bromide (EtBr), typically ranging from 0.5 to 2.5 µg/mL. Protect plates from light.
Inoculum Preparation: Grow bacterial cultures overnight and adjust the turbidity to a 0.5 McFarland standard.
Inoculation: Using a sterile swab, streak the bacterial strains from the edge of the plate towards the center, resembling the spokes of a wheel. Include a known wild-type (low efflux) and a known hyper-effluxing strain as negative and positive controls, respectively.
Incubation: Incubate the plates at 37°C for 16-18 hours.
Visualization: Visualize the plates under a UV transilluminator. Strains with active efflux will pump out the EtBr and show minimal to no fluorescence. Strains with poor efflux will accumulate EtBr and fluoresce brightly. The level of efflux activity is inversely proportional to the fluorescence.
Visualizations
Caption: Mechanism of Avycaz action and the role of efflux pumps.
Caption: Workflow for investigating efflux pump-mediated Avycaz resistance.
Caption: Troubleshooting flowchart for unexpected Avycaz resistance.
Technical Support Center: Understanding the Limitations of Avycaz® (ceftazidime-avibactam) Against Metallo-β-Lactamase (MBL) Producing Organisms
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of Avycaz® (cef...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of Avycaz® (ceftazidime-avibactam) in experiments involving metallo-β-lactamase (MBL) producing bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is Avycaz not effective against bacterial isolates producing metallo-β-lactamases (MBLs)?
A1: The ineffectiveness of Avycaz against MBL-producing organisms is a fundamental limitation based on its mechanism of action. Avycaz combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor. Avibactam is a potent inhibitor of Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[1][2] However, it does not inhibit Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP, which require a zinc ion for their enzymatic activity.[1][2][3] Therefore, in the presence of MBL-producing bacteria, ceftazidime is hydrolyzed and inactivated, rendering Avycaz ineffective.
Q2: We are observing resistance to Avycaz in our experiments with carbapenem-resistant Enterobacterales, but our isolates are negative for KPC and OXA-48. What could be the cause?
A2: If you are observing Avycaz resistance in carbapenem-resistant Enterobacterales that do not produce KPC or OXA-48 enzymes, it is highly probable that the resistance is mediated by an MBL. The presence of MBLs like NDM, VIM, and IMP is a primary reason for Avycaz's lack of activity.[2][3] It is crucial to perform molecular testing to detect the presence of MBL genes in your isolates to confirm this as the mechanism of resistance.
Q3: Is there a way to overcome the limitations of Avycaz against MBL producers in a research setting?
A3: Yes, a promising strategy to counteract MBL-mediated resistance is the combination of Avycaz with aztreonam (B1666516). Aztreonam, a monobactam antibiotic, is stable against hydrolysis by MBLs but is often degraded by other co-produced β-lactamases (e.g., ESBLs, AmpC, KPC).[3] Avibactam in Avycaz can protect aztreonam from these other β-lactamases, thereby restoring its activity against MBL-producing isolates.[3][4] This combination has shown synergistic activity in vitro and has been used successfully in clinical settings to treat infections caused by MBL-producing bacteria.[4][5][6]
Q4: What are the expected MIC values for Avycaz against common MBL-producing bacteria?
A4: The Minimum Inhibitory Concentrations (MICs) of Avycaz against MBL-producing Enterobacterales and Pseudomonas aeruginosa are generally high, indicating resistance. For detailed quantitative data, please refer to the tables in the "Data Presentation" section of this guide.
Troubleshooting Guide
Problem 1: Unexpectedly high Avycaz MICs in supposed KPC-producing isolates.
Possible Cause: The isolate may be co-producing an MBL along with a KPC enzyme. Co-production of multiple carbapenemases is an emerging resistance mechanism.
Troubleshooting Steps:
Perform molecular testing (e.g., PCR) to screen for common MBL genes (e.g., blaNDM, blaVIM, blaIMP).
Consider whole-genome sequencing to identify all resistance determinants present in the isolate.
Problem 2: Inconsistent results in Avycaz/aztreonam synergy testing.
Possible Cause: The methodology for synergy testing can significantly impact the results. Different methods (e.g., disk diffusion, broth microdilution, E-test) have varying levels of standardization and interpretation criteria.
Troubleshooting Steps:
Ensure that a standardized and validated protocol is being followed. Refer to the "Experimental Protocols" section for detailed methodologies.
Use appropriate quality control strains to validate the test performance.
For disk diffusion methods, ensure the correct distance between disks.
For broth microdilution, confirm the correct fixed concentration of avibactam is used when testing aztreonam.
Data Presentation
Table 1: In Vitro Activity of Avycaz against MBL-Producing Enterobacterales
1. Broth Microdilution (BMD) for Avycaz-Aztreonam Synergy Testing
This protocol is adapted from methodologies described in the literature and is intended for research purposes.
Materials:
Cation-adjusted Mueller-Hinton broth (CAMHB)
96-well microtiter plates
Avycaz (ceftazidime-avibactam) analytical powder
Aztreonam analytical powder
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
Prepare a stock solution of avibactam.
In each well of a 96-well plate, prepare serial twofold dilutions of aztreonam in CAMHB.
Add a fixed concentration of avibactam to each well containing the aztreonam dilutions. A commonly used concentration is 4 µg/mL of avibactam.
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
Inoculate each well with the bacterial suspension.
Include a growth control (no antibiotic) and a sterility control (no bacteria).
Incubate the plates at 35-37°C for 16-20 hours.
Determine the MIC of aztreonam in the presence of avibactam, which is the lowest concentration of aztreonam that completely inhibits visible growth.
Interpret the results based on established breakpoints for aztreonam. A significant reduction in the aztreonam MIC in the presence of avibactam indicates synergy.
Troubleshooting variable MIC results for ceftazidime-avibactam
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for ceftazidime-a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for ceftazidime-avibactam.
1. Why am I seeing higher than expected MIC values for ceftazidime-avibactam against seemingly susceptible isolates?
Several factors can contribute to unexpectedly high MIC values. Consider the following possibilities:
Inoculum Effect: A higher than standard inoculum size can lead to elevated MICs. This phenomenon, known as the inoculum effect, is particularly relevant for β-lactam/β-lactamase inhibitor combinations.[1][2][3] Studies have shown that a high inoculum can result in 4- to 16-fold changes in ceftazidime-avibactam MICs.[4]
Presence of Undetected Resistance Mechanisms: The isolate may possess resistance mechanisms that are not easily detected by routine screening. These can include:
Metallo-β-lactamases (MBLs):Avibactam (B1665839) does not inhibit MBLs.[5] Therefore, isolates producing MBLs will exhibit high ceftazidime-avibactam MICs.
Mutations in β-lactamase genes: Amino acid substitutions in β-lactamases, such as KPC, can reduce the binding affinity of avibactam, leading to increased MICs.[6][7]
Porin Loss and Efflux Pumps: Reduced expression or mutations in outer membrane porins (e.g., OmpK35, OmpK36 in Klebsiella pneumoniae) can limit drug entry, while overexpression of efflux pumps can actively remove the drug from the cell, both contributing to higher MICs.[5][7][8]
Suboptimal Testing Conditions: Deviations from standardized testing protocols can significantly impact results. Acidic pH of the testing medium, for instance, has been shown to increase ceftazidime-avibactam MICs.[4][9]
2. My MIC results for the same isolate are inconsistent across different testing methods (e.g., broth microdilution, Etest, disk diffusion). Why is this happening and which result should I trust?
Discrepancies between methods are a known issue, especially for isolates with MICs near the susceptibility breakpoint.[10][11]
Methodological Differences: Broth microdilution (BMD) is considered the reference method. Etest and disk diffusion are convenient but can sometimes yield results that differ from BMD.[12][13] For instance, studies have reported both very major errors (false resistance) and major errors (false susceptibility) with disk diffusion and Etest when compared to BMD.[11][12][13]
Breakpoint Interpretation: For isolates with MICs close to the breakpoint (e.g., 8 µg/mL), minor variations in testing conditions can shift the result from susceptible to resistant, or vice-versa.[10]
Recommendation: In cases of discordant results, especially for critical clinical or research samples, it is advisable to:
Repeat the test using the reference BMD method.
Ensure strict adherence to CLSI or EUCAST guidelines.[12][14]
Consider molecular characterization of the isolate to identify underlying resistance mechanisms.
3. I suspect my ceftazidime-avibactam MIC results are being affected by the inoculum size. How can I control for this?
The inoculum effect is a critical factor to control in antimicrobial susceptibility testing.
Standardized Inoculum Preparation: It is crucial to prepare the inoculum to the recommended density, typically 5 x 10^5 CFU/mL for broth microdilution.[2][9] Use a spectrophotometer or a McFarland standard to standardize the bacterial suspension.
Verification of Inoculum Density: Periodically perform colony counts to verify that your inoculum preparation method consistently yields the correct density.
Awareness of High-Inoculum Infections: For research purposes, especially when modeling infections with high bacterial loads (e.g., abscesses), be aware that the standard MIC may not accurately reflect the in vivo efficacy of the drug.[15]
4. What are the key experimental parameters I need to control strictly when performing ceftazidime-avibactam MIC testing?
Adherence to standardized protocols is paramount for reproducible results. Pay close attention to the following:
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST. The pH of the medium should be between 7.2 and 7.4.[4][9]
Avibactam Concentration: For broth microdilution and agar (B569324) dilution, ceftazidime (B193861) is tested with a fixed concentration of avibactam, which is typically 4 µg/mL.[16][17][18]
Incubation Conditions: Incubate at 35°C ± 2°C in ambient air for 16-20 hours. Incubation in an atmosphere with elevated CO2 can affect the pH of the medium and consequently the MIC values.[4][9]
Quality Control: Routinely test quality control (QC) strains with known MIC ranges (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603) to ensure the accuracy and reproducibility of your testing system.[12][19]
Data Presentation
Table 1: Impact of Inoculum Size on Ceftazidime-Avibactam MICs for Extended-Spectrum β-Lactamase (ESBL)-Resistant Enterobacterales
Inoculum Size
MIC50 (mg/L)
MIC90 (mg/L)
Standard (5 x 10^5 CFU/mL)
0.5
2
High (5 x 10^7 CFU/mL)
1
8
Data adapted from a study on ESBL-resistant E. coli and K. pneumoniae blood isolates.[1]
Table 2: Effect of Varying In Vitro Testing Parameters on Ceftazidime-Avibactam MICs
Parameter Variation
Organism Type
Fold Change in MIC
Acidic pH (5.0-6.0)
Enterobacteriaceae
4- to 16-fold increase
Acidic pH (5.0-6.0)
P. aeruginosa
4-fold decrease
High Inoculum (5 x 10^6 CFU/mL)
Enterobacteriaceae & P. aeruginosa
4- to 16-fold increase
5% CO2 Incubation
E. coli
4-fold increase (for one isolate)
Data summarized from a study investigating the effects of different testing parameters.[4][9]
Experimental Protocols
Broth Microdilution (BMD) for Ceftazidime-Avibactam MIC Determination (Reference Method)
This protocol is based on CLSI guidelines.
Preparation of Antimicrobial Solutions:
Prepare a stock solution of ceftazidime and a separate stock solution of avibactam.
Prepare serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB).
Add a constant concentration of avibactam (final concentration of 4 µg/mL) to each dilution of ceftazidime.
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
Suspend the colonies in a sterile saline solution.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
Inoculation and Incubation:
Dispense the prepared antimicrobial dilutions into the wells of a microtiter plate.
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
Reading and Interpretation of Results:
After incubation, examine the microtiter plate for bacterial growth.
The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
Interpret the MIC result according to the current CLSI or EUCAST breakpoints.[14][18]
Visualizations
Caption: Troubleshooting workflow for variable ceftazidime-avibactam MIC results.
Caption: Ceftazidime-avibactam mechanism of action and resistance pathways.
Technical Support Center: Optimizing Avycaz® Combination Therapy In Vitro Against CRE
Welcome to the technical support center for optimizing Avycaz® (ceftazidime-avibactam) combination therapy in vitro against Carbapenem-Resistant Enterobacteriaceae (CRE). This resource provides troubleshooting guidance,...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing Avycaz® (ceftazidime-avibactam) combination therapy in vitro against Carbapenem-Resistant Enterobacteriaceae (CRE). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why consider combination therapy with Avycaz against CRE?
A1: While Avycaz is effective against many CRE isolates, particularly those producing KPC and OXA-48-like carbapenemases, combination therapy may be explored for several reasons[1][2][3]:
To broaden the spectrum of activity: Avycaz is not active against metallo-β-lactamase (MBL) producing CRE (e.g., NDM, VIM, IMP)[4][5][6]. Combining it with an agent stable to MBLs, such as aztreonam (B1666516), can overcome this limitation[7][8][9].
To enhance bactericidal activity: In some cases, a combination of agents can lead to more rapid and complete killing of bacteria than either drug alone, a phenomenon known as synergy[10][11][12].
To prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance during therapy[11][13].
Q2: What are the most promising combination partners for Avycaz against CRE in vitro?
A2: Several agents have shown promising synergistic or enhanced activity with Avycaz against CRE in vitro:
Aztreonam: This is a key partner, especially for MBL-producing CRE. Avibactam (B1665839) protects aztreonam from hydrolysis by co-produced serine-β-lactamases (like AmpC, CTX-M, KPC), while aztreonam remains active against MBLs[9][14][15].
Carbapenems (Meropenem, Imipenem): For some KPC-producing isolates, the combination of Avycaz and a carbapenem (B1253116) has demonstrated synergistic activity[12][16][17].
Fosfomycin (B1673569): Synergy has been reported between Avycaz and fosfomycin against certain CRE isolates[16][18][19].
Aminoglycosides (Gentamicin, Amikacin): Some studies have shown synergistic effects when Avycaz is combined with aminoglycosides[10][11].
Colistin (B93849): Although associated with toxicity, colistin has been investigated in combination with Avycaz, with some reports of synergy[10][18].
Q3: What are the known mechanisms of resistance to Avycaz in CRE?
A3: Resistance to Avycaz can emerge through various mechanisms, including[20][21][22]:
Mutations in the β-lactamase gene: Changes in the amino acid sequence of the KPC enzyme, particularly in the Ω-loop region, can reduce the binding affinity of avibactam[4][13].
Increased β-lactamase expression: A higher copy number of the blaKPC gene can lead to increased enzyme production, potentially overwhelming the inhibitory effect of avibactam[4][13].
Outer membrane porin mutations: Reduced expression or loss of outer membrane proteins can decrease the permeability of the bacterial cell wall to Avycaz[4][21][22].
Overexpression of efflux pumps: These pumps can actively transport Avycaz out of the bacterial cell, reducing its intracellular concentration[21][22].
Troubleshooting In Vitro Experiments
Q4: My checkerboard assay results are showing no synergy between Avycaz and a partner antibiotic. What could be the issue?
A4: A lack of synergy in a checkerboard assay can be due to several factors:
Inappropriate antibiotic concentrations: Ensure the concentration ranges tested for both Avycaz and the partner drug bracket the individual Minimum Inhibitory Concentrations (MICs) of the test isolate.
Inoculum effect: A bacterial inoculum that is too high or too low can affect the MIC values and synergy interpretation. Standardize your inoculum to 0.5 McFarland before dilution.
Methodological variability: The checkerboard assay can be prone to variability. Consider repeating the experiment and using a complementary method like a time-kill assay to confirm the findings[23].
True lack of synergy: The chosen combination may not be synergistic against the specific CRE isolate being tested. Different resistance mechanisms in the isolate can influence the outcome.
Q5: The MICs for my CRE isolates are inconsistent across different testing methods (e.g., broth microdilution vs. E-test). Why is this happening?
A5: Discrepancies in MIC results between different methods can occur for several reasons:
Method-specific limitations: E-test results can sometimes differ from broth microdilution, which is considered the gold standard[23]. For some drug-bug combinations, specific methods are recommended over others.
Fixed concentration of avibactam: In standard susceptibility testing, the concentration of avibactam is fixed at 4 µg/mL. However, higher concentrations can be achieved in patients, and this fixed concentration may not fully reflect the in vivo potential, especially for isolates with elevated β-lactamase expression[24].
Media and incubation conditions: Variations in cation content of the Mueller-Hinton broth, incubation time, and temperature can all influence MIC results[25].
Q6: I am having difficulty performing synergy testing with Avycaz and aztreonam for MBL-producing CRE. Are there any established methods?
A6: Yes, several methods have been described for testing the synergy of Avycaz and aztreonam, although a standardized CLSI-approved method is not yet available[26][27]. Common approaches include:
Broth disk elution: This method has been endorsed by CLSI for other agents and can be adapted for combination testing[28][29].
Disk stacking/Disk approximation: Placing disks of Avycaz and aztreonam at a specific distance on an agar (B569324) plate and observing the enhancement of the zone of inhibition[29][30].
Gradient strip stacking/crossing: Using E-test strips of both agents placed on top of each other or in a crossing pattern[29].
Agar E-test synergy: Incorporating a fixed concentration of avibactam into the agar and then placing an aztreonam E-strip to determine the MIC reduction[26].
Quantitative Data Summary
Table 1: In Vitro Synergy of Avycaz Combinations Against CRE
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Methodology:
Prepare bacterial inoculum: Culture the CRE isolate on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
Prepare antibiotic dilutions: Create serial twofold dilutions of Avycaz and the partner antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range should typically span from 1/8 to 4 times the MIC of each drug.
Set up the microtiter plate: In a 96-well plate, add 50 µL of CAMHB to each well. Then, add 50 µL of the Avycaz dilution along the x-axis and 50 µL of the partner antibiotic dilution along the y-axis, creating a gradient of concentrations.
Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well.
Incubate: Cover the plate and incubate at 35-37°C for 18-24 hours.
Determine MICs and calculate the Fractional Inhibitory Concentration (FIC) index: The MIC is the lowest concentration of the drug (alone or in combination) that inhibits visible bacterial growth. The FIC index is calculated as follows:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpret the results:
Synergy: FIC index ≤ 0.5
Additive/Indifference: 0.5 < FIC index ≤ 4
Antagonism: FIC index > 4
Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to one or more antimicrobial agents.
Methodology:
Prepare bacterial inoculum: Grow the CRE isolate to the logarithmic phase in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.
Set up test tubes: Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 1x or 2x the MIC), both individually and in combination. Include a growth control tube without any antibiotics.
Inoculate and incubate: Add the prepared bacterial inoculum to each tube and incubate at 35-37°C with shaking.
Sample at time points: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
Determine viable counts: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point.
Analyze the data: Plot the log10 CFU/mL versus time for each condition.
Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Workflow for in vitro synergy testing of Avycaz combinations.
Technical Support Center: Strategies to Prevent Avycaz® (Ceftazidime-Avibactam) Resistance In Vitro
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the emergence of resistance to Avycaz (ceftazidime-avib...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the emergence of resistance to Avycaz (ceftazidime-avibactam) in laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with Avycaz and provides actionable solutions.
Problem
Potential Cause
Troubleshooting Steps
Unexpectedly high Minimum Inhibitory Concentrations (MICs) for Avycaz.
1. Pre-existing resistant subpopulation: The initial bacterial culture may contain a small fraction of resistant mutants.[1] 2. Inoculum effect: A high bacterial density can lead to the rapid selection of resistant variants.[2][3] 3. Contamination: The culture may be contaminated with an inherently resistant organism.
1. Verify culture purity: Streak the culture on selective and non-selective agar (B569324) to check for contamination. 2. Standardize inoculum: Ensure the inoculum is standardized, typically to a 0.5 McFarland standard, for all experiments.[2] 3. Repeat the MIC assay: Use a fresh culture and carefully prepared antibiotic dilutions to confirm the initial result.[4]
Bacterial regrowth observed in time-kill assays after initial killing.
1. Selection of resistant mutants: The initial bactericidal activity of Avycaz eliminates susceptible cells, allowing for the proliferation of pre-existing resistant mutants.[2] 2. Inducible resistance: Exposure to Avycaz may trigger the expression of resistance mechanisms.
1. Characterize the regrown population: Perform MIC testing on the bacteria that have regrown to determine if they have developed resistance. 2. Sequence relevant genes: Analyze genes encoding for β-lactamases (e.g., blaKPC) and porins to identify potential mutations.[5][6]
Serial passage experiment yields a rapid and significant increase in MIC.
1. High mutation frequency: The bacterial strain may have an inherently high rate of mutation, leading to the rapid emergence of resistance. 2. Suboptimal drug concentration: Using concentrations that are too low may not provide sufficient selective pressure, while excessively high concentrations can lead to the selection of highly resistant mutants.
1. Optimize drug concentration: Start with a concentration at or near the initial MIC and increase it gradually in subsequent passages.[7][8] 2. Monitor mutation frequency: Determine the spontaneous mutation frequency of the strain to Avycaz.[9]
Inconsistent results across replicate experiments.
1. Experimental variability: Minor variations in inoculum preparation, media composition, or antibiotic dilutions can lead to inconsistent outcomes.[2] 2. Instability of resistant phenotype: The acquired resistance may not be stable in the absence of selective pressure.
1. Standardize all experimental parameters: Ensure meticulous adherence to protocols for media preparation, inoculum standardization, and antibiotic dilutions. 2. Perform stability testing: Passage the resistant strain in antibiotic-free media for several generations and re-determine the MIC to assess the stability of the resistance.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Avycaz resistance observed in vitro?
A1: The most common mechanisms of resistance to Avycaz that emerge in vitro include:
Mutations in β-lactamase genes: Point mutations or insertions in genes like blaKPC can alter the enzyme structure, reducing the binding affinity of avibactam (B1665839).[5][6] A frequently observed mutation is the D179Y substitution in the Ω-loop of the KPC-3 enzyme.[6][10]
Increased β-lactamase expression: Amplification of the blaKPC gene can lead to higher levels of the enzyme, overwhelming the inhibitory effect of avibactam.[11]
Porin mutations: Loss or modification of outer membrane porins can restrict the entry of ceftazidime (B193861) into the bacterial cell.[5]
Efflux pump upregulation: Increased expression of efflux pumps can actively remove the drug from the cell.[12]
Q2: How can I minimize the emergence of Avycaz resistance during my experiments?
A2: To minimize the development of resistance in vitro, consider the following strategies:
Maintain appropriate selective pressure: Use Avycaz concentrations that are at or above the MIC of the susceptible strain to prevent the growth of less-fit resistant mutants.
Use a combination of antimicrobial agents: Combining Avycaz with another antibiotic that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging to either agent.
Control the inoculum size: A larger initial bacterial population increases the probability of pre-existing resistant mutants being present.[2][3] Standardizing the inoculum is crucial.
Limit the duration of the experiment: Prolonged exposure to sub-inhibitory concentrations of antibiotics can drive the selection of resistant strains.
Q3: What is a serial passage experiment and how can it be used to study Avycaz resistance?
A3: A serial passage experiment is a method used to study the evolution of drug resistance in vitro.[8] It involves repeatedly exposing a bacterial population to increasing concentrations of an antibiotic over multiple growth cycles.[7][9] This process allows for the selection and enrichment of resistant mutants. By monitoring the MIC at each passage, researchers can determine the rate at which resistance develops and the highest level of resistance that can be achieved.[8]
Q4: What is the significance of the "inoculum effect" in Avycaz susceptibility testing?
A4: The inoculum effect refers to the observation that the MIC of a β-lactam antibiotic can increase with a higher initial bacterial density.[3] This is particularly relevant for β-lactamase-producing organisms, as a larger bacterial population can produce more β-lactamase, potentially overwhelming the inhibitor (avibactam) and leading to a higher apparent MIC for ceftazidime.[3] It is a critical factor to control in in vitro experiments to ensure reproducible results.
Quantitative Data Summary
The following tables summarize quantitative data related to the in vitro development of Avycaz resistance.
Table 1: MIC Shifts in Enterobacteriaceae with KPC-3 Following In Vitro Selection with Ceftazidime-Avibactam
Organism
Initial Ceftazidime-Avibactam MIC (µg/mL)a
Final Ceftazidime-Avibactam MIC (µg/mL)a
Fold Increase in MIC
Enterobacter cloacae
0.25 - 1
4 - 128
16 - 128
Klebsiella pneumoniae
1 - 8
16 - >256
16 - >32
aAvibactam concentration was fixed at 4 µg/mL.
Source: Adapted from in vitro selection studies.[6][13]
Table 2: Mutation Frequencies for Ceftazidime-Avibactam Resistance in KPC-3 Producing Enterobacteriaceae
Selection Condition (x MIC)
Mutation Frequency
Up to 16x MIC
~10-9
Source: Based on single-step selection experiments.[6]
Table 3: Impact of KPC Mutations on Ceftazidime-Avibactam and Meropenem MICs
KPC Variant
Ceftazidime-Avibactam MIC (µg/mL)
Meropenem MIC (µg/mL)
Wild-type KPC-3
Susceptible
Resistant
D179Y Mutant
Increased (≥4-fold)
Reduced (≥4-fold)
V240G Mutant
Increased (≥4-fold)
Reduced (≥4-fold)
Source: Data from studies on clinical isolates that developed resistance during therapy.[14]
Experimental Protocols
Protocol 1: Serial Passage Assay for Inducing Avycaz Resistance
This protocol is designed to select for Avycaz-resistant mutants through repeated exposure to the antibiotic.
Materials:
Test organism (e.g., Klebsiella pneumoniae producing KPC-3)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Avycaz (ceftazidime-avibactam) stock solution
Sterile 96-well microtiter plates
Incubator (37°C)
Spectrophotometer
Procedure:
Initial MIC Determination: Determine the baseline MIC of Avycaz for the test organism using the broth microdilution method as described in Protocol 2.
First Passage: Inoculate a tube of CAMHB containing Avycaz at a concentration of 0.5x the initial MIC with the test organism to a final density of approximately 5 x 105 CFU/mL. Incubate at 37°C for 18-24 hours.
Subsequent Passages: After incubation, take an aliquot from the tube with the highest concentration of Avycaz that shows bacterial growth and use it to inoculate a new series of tubes or a 96-well plate with a fresh two-fold dilution series of Avycaz.[7]
Repeat: Repeat this process for a predetermined number of passages (e.g., 10-20) or until a significant increase in the MIC is observed.[7][9][15]
MIC Monitoring: At each passage, determine the MIC of the evolving population.
Characterization of Resistant Mutants: Once a resistant mutant is isolated, perform whole-genome sequencing to identify the genetic basis of resistance.
Protocol 2: Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of Avycaz against a bacterial isolate.
Materials:
Test organism
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Avycaz stock solution
Sterile 96-well microtiter plates
Procedure:
Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of ceftazidime in CAMHB in a 96-well plate. Add a fixed concentration of avibactam (typically 4 µg/mL) to each well.[16][17]
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate.[2]
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
Incubate: Incubate the plate at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanisms of Avycaz action and resistance.
Caption: Workflow for a serial passage experiment.
A Head-to-Head Battle: Avycaz vs. Meropenem-Vaborbactam for KPC-Producing Enterobacterales
A comprehensive review of the efficacy, safety, and mechanisms of Avycaz (ceftazidime-avibactam) and Meropenem-Vaborbactam in treating infections caused by Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacter...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of the efficacy, safety, and mechanisms of Avycaz (ceftazidime-avibactam) and Meropenem-Vaborbactam in treating infections caused by Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales.
In the ongoing struggle against antimicrobial resistance, the emergence of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global public health. Two key players in the therapeutic arsenal (B13267) against these challenging pathogens are Avycaz (ceftazidime-avibactam) and meropenem-vaborbactam. This guide provides a detailed comparison of their performance based on available experimental data to inform researchers, scientists, and drug development professionals.
Delving into the Data: Clinical and In Vitro Studies
A retrospective multicenter cohort study comparing 105 patients treated with ceftazidime-avibactam to 26 patients treated with meropenem-vaborbactam for CRE infections found no significant difference in clinical success rates (62% vs 69%, respectively)[1]. However, the development of resistance was more common in patients receiving ceftazidime-avibactam monotherapy[1].
The pivotal TANGO II trial, a phase 3 randomized controlled trial, evaluated meropenem-vaborbactam monotherapy against the best available therapy (BAT) for CRE infections. In the primary analysis population with confirmed CRE, meropenem-vaborbactam demonstrated a higher clinical cure rate at the test-of-cure visit (59.4% vs. 26.7% for BAT) and a lower 28-day all-cause mortality (15.6% vs. 33.3% for BAT)[3].
In terms of in vitro activity, both agents are potent against KPC-producing Enterobacterales. However, meropenem-vaborbactam has shown lower MIC50 and MIC90 values against some collections of KPC-producing isolates compared to ceftazidime-avibactam, suggesting potentially greater in vitro potency[5].
Experimental Protocols: A Closer Look
Retrospective Cohort Study Methodology
A multicenter, retrospective cohort study included adult patients with documented CRE infections who received either ceftazidime-avibactam or meropenem-vaborbactam for at least 72 hours. Patients with localized urinary tract infections were excluded. The primary endpoint was clinical success, defined as the resolution of signs and symptoms of infection. Secondary endpoints included 30- and 90-day mortality, adverse events, and the development of resistance in cases of recurrent infection[6].
TANGO II Trial Protocol
The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial. Eligible participants were adults with complicated urinary tract infections, hospital-acquired/ventilator-associated bacterial pneumonia, bacteremia, or complicated intra-abdominal infections caused by confirmed or suspected CRE. Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam (2g/2g infused over 3 hours every 8 hours) or the best available therapy (BAT), which could include monotherapy or combination therapy with agents like polymyxins, carbapenems, aminoglycosides, or tigecycline. The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit.[4][7][8]
Microbiological Methods
Antimicrobial susceptibility testing in the cited studies was primarily performed using the broth microdilution (BMD) method to determine the minimum inhibitory concentrations (MICs) of the antibiotics, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines[9][10]. Carbapenemase production was confirmed using molecular methods such as polymerase chain reaction (PCR) to detect the presence of the blaKPC gene[11].
Mechanisms of Action and Resistance
How They Work: Inhibiting the KPC Enzyme
Both Avycaz and meropenem-vaborbactam target the KPC enzyme, but through slightly different mechanisms.
Caption: Avycaz and Meropenem-Vaborbactam MOA.
Avibactam forms a covalent, yet reversible, bond with the serine residue in the active site of the KPC enzyme, effectively inactivating it and allowing ceftazidime to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis[12][13]. Vaborbactam, a boronic acid-based inhibitor, also forms a reversible covalent bond with the KPC enzyme's active site serine, mimicking the transition state of substrate hydrolysis and thereby preventing the breakdown of meropenem[14][15][16][17].
How Bacteria Fight Back: Mechanisms of Resistance
Resistance to these novel agents can emerge through distinct pathways.
Caption: Resistance pathways to Avycaz and Meropenem-Vaborbactam.
Resistance to ceftazidime-avibactam in KPC-producing Enterobacterales is often driven by mutations in the blaKPC gene itself, leading to amino acid substitutions that reduce the binding affinity of avibactam to the KPC enzyme[18][19]. In contrast, resistance to meropenem-vaborbactam is more commonly associated with mechanisms that limit the drug's access to its target, such as mutations in the genes encoding the OmpK35 and OmpK36 outer membrane porins, or an increase in the copy number of the blaKPC gene, leading to higher levels of KPC enzyme production[1][3][11][20][21][22][23][24][25][26].
Conclusion
Both Avycaz and meropenem-vaborbactam are valuable agents for the treatment of infections caused by KPC-producing Enterobacterales, with comparable clinical success rates in retrospective studies. Meropenem-vaborbactam demonstrated superior outcomes compared to the best available therapy in the TANGO II trial and may be associated with a lower propensity for the development of resistance. The choice between these agents should be guided by local susceptibility patterns, patient-specific factors, and consideration of their distinct resistance mechanisms. Continued surveillance and research are crucial to optimize the use of these life-saving antibiotics and preserve their efficacy against highly resistant pathogens.
Avycaz® (Ceftazidime-Avibactam): A Comparative Guide to its Efficacy Against Carbapenem-Resistant Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) pose a significant threat to public health. These multidrug-resistant organ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) pose a significant threat to public health. These multidrug-resistant organisms are associated with high mortality rates and limited treatment options.[1] Avycaz, a combination of the third-generation cephalosporin (B10832234)ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has emerged as a critical therapeutic agent in the fight against CRE infections. This guide provides a comprehensive comparison of Avycaz's efficacy against CRE with that of other antimicrobial agents, supported by experimental data and detailed methodologies.
Clinical Efficacy of Avycaz vs. Comparator Agents
Clinical studies have consistently demonstrated the potent activity of Avycaz against CRE, particularly in cases of bacteremia and other serious infections. A meta-analysis of eleven studies involving 1,205 patients revealed that Avycaz treatment was associated with a significantly lower 30-day mortality rate compared to other treatment regimens, including those containing colistin (B93849).[2]
A retrospective study of patients with carbapenem-resistant Klebsiella pneumoniae bacteremia found that treatment with ceftazidime-avibactam was associated with higher rates of clinical success and survival compared to other regimens.[3] Specifically, patients treated with Avycaz had a 30-day survival rate of 91% compared to 66% for those receiving other treatments.
Outcome
Avycaz
Other Regimens
p-value
30-Day Clinical Success
63%
32%
0.006
30-Day Survival
91%
66%
0.01
Data from a retrospective study on patients with carbapenem-resistant Klebsiella pneumoniae bacteremia.[3]
Another retrospective, multicenter study comparing Avycaz with colistin for CRE bacteremia showed a lower risk of 14-day mortality in the Avycaz group.[4] The clinical success rate was also significantly higher with Avycaz (46.8%) compared to colistin (20.4%).[4]
Outcome
Avycaz (n=32)
Colistin (n=29)
p-value
14-Day Mortality (Adjusted HR)
0.32
-
0.049
Clinical Success Rate
46.8%
20.4%
0.047
Data from a retrospective, multi-center study on patients with CRE bacteremia.[4]
In-Vitro Activity of Avycaz Against CRE
Avycaz has demonstrated broad in-vitro activity against a wide range of CRE isolates, including those producing various carbapenemases. Avibactam restores the activity of ceftazidime against bacteria that produce Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[2] However, Avycaz is not active against metallo-β-lactamase (MBL) producers.[5]
A study evaluating the in-vitro activity of Avycaz against 858 CRE isolates from Southeast Asia found that 68.9% were susceptible.[6] Avycaz was highly active against KPC (99.3% susceptible) and OXA-48-like producers.[6]
Organism
MIC₅₀ (mg/L)
MIC₉₀ (mg/L)
% Susceptible
E. coli
≤1
>128
70.6%
K. pneumoniae
≤1
>128
67.4%
E. cloacae complex
≤1
64
70.5%
In-vitro susceptibility of CRE isolates to Avycaz.[6]
Another in-vitro study demonstrated that for most Enterobacteriaceae strains, a concentration of 4 mg/L of avibactam was sufficient to decrease all ceftazidime MICs to ≤4 mg/L.[7]
Experimental Protocols
Clinical Study Methodology (Retrospective Cohort Study)
A common methodology for evaluating the clinical efficacy of Avycaz involves a retrospective cohort study design.[3][4][8]
Patient Selection: Patients with documented CRE infections who received at least 48-72 hours of either Avycaz or a comparator agent (e.g., colistin) are identified from hospital databases.[3][9]
Data Collection: Detailed patient data is retrospectively collected from medical records. This includes demographics, underlying comorbidities, severity of illness scores (e.g., APACHE II, Charlson Comorbidity Index), source of infection, causative organism and its susceptibility profile, and treatment details (dose, duration, concomitant antibiotics).[10]
Outcome Assessment: The primary outcome is typically 14-day or 30-day all-cause mortality.[2][4] Secondary outcomes may include clinical success (resolution of signs and symptoms of infection), microbiological cure (eradication of the pathogen), and adverse events such as nephrotoxicity.[3][8]
Statistical Analysis: Statistical methods such as multivariable regression are used to compare outcomes between treatment groups while adjusting for potential confounding factors.[4]
In-Vitro Susceptibility Testing Methodology
The in-vitro activity of Avycaz against CRE isolates is determined using standardized antimicrobial susceptibility testing methods.
Isolate Collection: Clinical isolates of CRE are collected from various patient samples.
Species Identification and Carbapenemase Detection: Isolates are identified to the species level using standard laboratory techniques. The presence of carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) is determined by polymerase chain reaction (PCR).[11] The modified carbapenem (B1253116) inactivation method (mCIM) can also be used for phenotypic detection of carbapenemase production.[12]
Antimicrobial Susceptibility Testing: The minimum inhibitory concentrations (MICs) of Avycaz and comparator agents are determined using one of the following methods:
Broth Microdilution (BMD): This is the reference method. Serial two-fold dilutions of the antimicrobial agents are prepared in microtiter plates, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.[3]
Disk Diffusion: A paper disk impregnated with a specific amount of the antibiotic is placed on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[12]
Gradient Diffusion (E-test): A plastic strip with a predefined gradient of antibiotic concentrations is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.[12]
Interpretation: The MIC values are interpreted according to the clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]
Visualizing the Mechanism and Workflow
Mechanism of Action of Avycaz
Caption: Mechanism of Avycaz against CRE.
Experimental Workflow for In-Vitro Susceptibility Testing
Ceftazidime-Avibactam versus Polymyxin B for Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The rise of carbapenem-resistant Pseudomonas aeruginosa (CRPA) presents a formidable challenge in clinical practice, necessitating a critical evaluation of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Pseudomonas aeruginosa (CRPA) presents a formidable challenge in clinical practice, necessitating a critical evaluation of available therapeutic options. This guide provides an objective comparison of two last-resort antibiotics, ceftazidime-avibactam and polymyxin (B74138) B, for the treatment of CRPA infections. The information presented herein is supported by experimental data from published clinical studies to aid researchers, scientists, and drug development professionals in their understanding of these critical treatments.
Performance Comparison: Efficacy and Safety
Clinical studies comparing ceftazidime-avibactam and polymyxin B in treating CRPA infections have yielded crucial data on their relative efficacy and safety. Ceftazidime-avibactam has demonstrated significant advantages in terms of microbiological clearance and has often been associated with better clinical outcomes and a more favorable safety profile, particularly concerning nephrotoxicity.
Clinical Outcomes
A retrospective observational study comparing ceftazidime-avibactam monotherapy with polymyxin B-based combination therapy for CRPA infections found significantly lower mortality rates and higher bacterial clearance in the ceftazidime-avibactam group[1][2][3]. Another multicenter, real-world study using propensity score matching to compare the two treatments for CRPA infections showed a significantly higher CRPA clearance rate for ceftazidime-avibactam, although no significant differences were observed in clinical success rates or 30-day all-cause mortality in the matched cohort[4].
A significant concern with polymyxin B therapy is its potential for nephrotoxicity. Comparative studies have consistently shown a lower incidence of acute kidney injury (AKI) with ceftazidime-avibactam. In a propensity score-matched cohort, the incidence of AKI was numerically lower in the ceftazidime-avibactam group, though the difference was not statistically significant[4]. However, a meta-analysis comparing ceftazidime-avibactam to polymyxins for carbapenem-resistant Enterobacteriaceae infections found a significantly lower rate of nephrotoxicity with ceftazidime-avibactam[5].
The differing mechanisms of action of ceftazidime-avibactam and polymyxin B against CRPA are fundamental to understanding their efficacy and resistance profiles.
Ceftazidime-Avibactam
Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad range of β-lactamases, including Ambler class A, C, and some D enzymes, which are common resistance mechanisms in P. aeruginosa.
Caption: Mechanism of action of ceftazidime-avibactam against CRPA.
Polymyxin B
Polymyxin B is a cationic polypeptide that disrupts the integrity of the bacterial outer membrane. It interacts with the lipid A component of lipopolysaccharide (LPS), displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Caption: Mechanism of action of polymyxin B against CRPA.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections outline the key experimental protocols employed in the comparative studies of ceftazidime-avibactam and polymyxin B.
Antimicrobial Susceptibility Testing
The determination of the minimum inhibitory concentration (MIC) is fundamental to assessing the in vitro activity of antibiotics.
Protocol: Broth Microdilution for Polymyxin B and Ceftazidime-Avibactam
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[10][11][12][13].
Preparation of Inoculum:
Select 3-5 well-isolated colonies of the P. aeruginosa isolate from a non-selective agar (B569324) plate (e.g., Mueller-Hinton agar) after 18-24 hours of incubation.
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.
Preparation of Antibiotic Dilutions:
Prepare serial twofold dilutions of ceftazidime-avibactam (with a fixed concentration of 4 mg/L avibactam) and polymyxin B in CAMHB in a 96-well microtiter plate[14][15][16]. The typical concentration range for testing is 0.06 to 64 µg/mL.
Inoculation and Incubation:
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
Interpretation of Results:
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Interpret the MIC values based on the current CLSI or EUCAST breakpoints for P. aeruginosa[10][15]. For ceftazidime-avibactam, the CLSI and EUCAST breakpoint for susceptibility is ≤8 mg/L[14][15]. For polymyxin B, the CLSI and EUCAST breakpoint for susceptibility is ≤2 mg/L[10].
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
Assessment of Clinical Outcomes
Standardized definitions are essential for the consistent evaluation of clinical outcomes in infectious disease trials.
Definitions:
Clinical Cure: Resolution of signs and symptoms of the CRPA infection to the extent that no further antimicrobial therapy is warranted[17][18]. For pneumonia, this would include resolution of fever, purulent sputum, leukocytosis, and improvement or lack of progression of radiological signs[17].
Microbiological Eradication: The absence of the baseline CRPA pathogen in cultures from the primary site of infection taken after completion of therapy[19].
Monitoring for Adverse Events
Systematic monitoring for adverse events, particularly nephrotoxicity, is a critical component of clinical trials involving polymyxin B.
Protocol: Monitoring for Acute Kidney Injury (AKI)
This protocol is based on the Kidney Disease: Improving Global Outcomes (KDIGO) guidelines[20][21][22][23][24].
Baseline Assessment:
Measure serum creatinine (B1669602) (SCr) and determine the baseline estimated glomerular filtration rate (eGFR) before initiating therapy.
Record baseline urine output.
Routine Monitoring:
Monitor SCr at least every 48 hours during therapy. More frequent monitoring (daily) is recommended for critically ill patients or those with pre-existing renal impairment.
Monitor urine output regularly.
Diagnosis of AKI:
AKI is diagnosed if any of the following criteria are met:
Increase in SCr by ≥0.3 mg/dL within 48 hours[20][22][23].
Increase in SCr to ≥1.5 times baseline, which is known or presumed to have occurred within the prior 7 days[20][22][23].
Urine volume <0.5 mL/kg/hour for 6 hours[20][22][23].
Staging of AKI:
Stage 1: SCr 1.5-1.9 times baseline OR ≥0.3 mg/dL increase.
Stage 2: SCr 2.0-2.9 times baseline.
Stage 3: SCr 3.0 times baseline OR increase in SCr to ≥4.0 mg/dL OR initiation of renal replacement therapy.
Avycaz in the Ring: An In Vitro Takedown of Competing Beta-Lactam/Beta-Lactamase Inhibitor Combinations
A detailed comparison of the in vitro potency of Avycaz (ceftazidime-avibactam) against other leading beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations, providing researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed comparison of the in vitro potency of Avycaz (ceftazidime-avibactam) against other leading beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations, providing researchers, scientists, and drug development professionals with a comprehensive guide to their relative performance against critical bacterial pathogens.
In the ongoing battle against antimicrobial resistance, the strategic combination of beta-lactam antibiotics with beta-lactamase inhibitors has proven to be a cornerstone of modern therapeutic arsenals. Avycaz, a combination of the third-generation cephalosporin (B10832234)ceftazidime (B193861) and the novel non-beta-lactam beta-lactamase inhibitor avibactam (B1665839), has emerged as a formidable weapon, particularly against multidrug-resistant Gram-negative bacteria. This guide provides an objective in vitro comparison of Avycaz with other commercially available BL/BLI combinations, supported by experimental data to delineate their respective strengths and weaknesses.
Quantitative Comparison of In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates, as well as overall susceptibility rates. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity against Pseudomonas aeruginosa
The in vitro data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
This is the reference method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. Following incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.
Detailed Methodology:
Preparation of Antimicrobial Solutions: Stock solutions of the BL/BLI combinations are prepared. For Avycaz, a fixed concentration of 4 µg/mL of avibactam is used in conjunction with varying concentrations of ceftazidime.[4][6]
Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
Inoculation and Incubation: The prepared bacterial suspension is added to the wells of the microtiter plate containing the serially diluted antimicrobial agents. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
Caption: Workflow for Broth Microdilution MIC Testing.
Mechanism of Action: A Tale of Two Inhibitors
The efficacy of a BL/BLI combination is largely dictated by the spectrum of beta-lactamases that the inhibitor can neutralize. Avibactam and tazobactam, a common inhibitor in other combinations, employ different mechanisms of action.
Avibactam (in Avycaz): Avibactam is a non-β-lactam, diazabicyclooctane inhibitor. It forms a covalent but reversible bond with the serine at the active site of the beta-lactamase enzyme.[7] This reversible inhibition is a key differentiator, allowing avibactam to effectively inhibit a broad range of beta-lactamases, including Ambler Class A (such as KPC and ESBLs), Class C (AmpC), and some Class D (OXA-48-like) enzymes.[8][9][10]
Tazobactam: Tazobactam is a penicillanic acid sulfone and a β-lactam analog. It acts as a "suicide inhibitor," forming an irreversible covalent bond with the beta-lactamase, which ultimately leads to the inactivation of both the inhibitor and the enzyme.[8] Its spectrum of activity is primarily against Ambler Class A enzymes, with limited activity against Class C and D enzymes.[9][10]
Caption: Mechanisms of Avibactam vs. Tazobactam.
Discussion and Conclusion
The in vitro data consistently demonstrate that Avycaz possesses potent activity against a wide spectrum of clinically important Gram-negative pathogens. Against P. aeruginosa, Avycaz shows comparable susceptibility rates to other newer agents like ceftolozane-tazobactam and imipenem-relebactam.[1][2] However, a key differentiating factor for Avycaz is its robust activity against carbapenem-resistant Enterobacterales (CRE) that produce KPC and OXA-48-like carbapenemases.[3][8] This is a direct result of avibactam's broader spectrum of beta-lactamase inhibition compared to inhibitors like tazobactam.
It is crucial to note that Avycaz is not active against metallo-beta-lactamase (MBL)-producing organisms.[9] For infections caused by MBL-producing CRE, alternative therapeutic strategies are necessary.
Avycaz (Ceftazidime-avibactam): A Head-to-Head Clinical Trial Comparison
For Researchers, Scientists, and Drug Development Professionals Avycaz, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Avycaz, a combination of the third-generation cephalosporin (B10832234)ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has emerged as a critical therapeutic option in an era of rising antimicrobial resistance. This guide provides an objective comparison of Avycaz against key comparators in pivotal head-to-head clinical trials for its approved indications: complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). The data presented is intended to support evidence-based research and development decisions.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of peptidoglycan synthesis, ultimately causing bacterial cell lysis. Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of β-lactamases, including Ambler class A, C, and some D enzymes. This combination restores the activity of ceftazidime against many multidrug-resistant Gram-negative pathogens.
Mechanism of action of Avycaz (ceftazidime-avibactam).
Complicated Urinary Tract Infections (cUTI), Including Pyelonephritis
RECAPTURE 1 & 2 Trials
The RECAPTURE program, consisting of two identical Phase 3, randomized, double-blind trials, evaluated the efficacy and safety of Avycaz compared to doripenem (B194130) in hospitalized adults with cUTI, including acute pyelonephritis.[1][2]
Objective: To compare the efficacy and safety of Avycaz with doripenem for the treatment of cUTI.[1]
Patient Population: Hospitalized adults (18-90 years) with a diagnosis of cUTI or acute pyelonephritis and evidence of a systemic inflammatory response.[3]
Comparator: Doripenem 500 mg intravenously every 8 hours.[2]
Duration: Intravenous therapy for at least 5 days, with a total treatment duration of up to 10 days (or 14 days for patients with bacteremia). A switch to oral therapy (ciprofloxacin or trimethoprim/sulfamethoxazole) was permitted after 5 days.[2][4]
Primary Endpoints:
FDA: 1) Patient-reported symptomatic resolution at Day 5; and 2) Combined symptomatic resolution and microbiological eradication at the Test-of-Cure (TOC) visit (Day 21-25).[1][2]
EMA: Microbiological eradication at the TOC visit.[1][2]
Non-inferiority Margin: -10% for FDA endpoints and -12.5% for the EMA endpoint.[1]
Experimental workflow of the RECAPTURE trials.
Endpoint
Avycaz (n=393)
Doripenem (n=417)
Difference (95% CI)
FDA Co-Primary Endpoints
Symptomatic Resolution at Day 5
70.2% (276/393)
66.2% (276/417)
4.0% (-2.39% to 10.42%)
Combined Symptomatic Resolution & Microbiological Eradication at TOC
71.2% (280/393)
64.5% (269/417)
6.7% (0.30% to 13.12%)
EMA Primary Endpoint
Microbiological Eradication at TOC
77.4% (304/393)
71.0% (296/417)
6.4% (0.33% to 12.36%)
Adverse Events
Any Adverse Event
38.9%
37.9%
Serious Adverse Events
5.1%
4.3%
Data sourced from the RECAPTURE trial publications.[1][2]
Complicated Intra-Abdominal Infections (cIAI)
RECLAIM 1 & 2 Trials
The RECLAIM program, comprising two identical Phase 3, randomized, double-blind trials, compared the efficacy and safety of Avycaz plus metronidazole (B1676534) with meropenem (B701) in hospitalized adults with cIAI.[5]
Objective: To evaluate the efficacy and safety of Avycaz plus metronidazole versus meropenem for the treatment of cIAI.[5]
Design: Two identical, prospective, randomized, multicenter, double-dummy, double-blind, comparative global studies.[5]
Primary Endpoint: Clinical cure at the TOC visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.[8]
The REPROVE trial was a Phase 3, randomized, double-blind, non-inferiority study that compared the efficacy and safety of Avycaz with meropenem for the treatment of HABP/VABP caused by Gram-negative pathogens.[9][10]
Objective: To assess the efficacy and safety of Avycaz versus meropenem in patients with HABP/VABP.[10]
Design: A multinational, Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[9][10]
Patient Population: Hospitalized adults with HABP or VABP.[9]
US FDA: 28-day all-cause mortality in the intent-to-treat (ITT) population.[7]
EMA: Clinical cure at the TOC visit (21-25 days after randomization) in the clinically modified ITT and clinically evaluable populations.[9]
Non-inferiority Margin: 10% for the US FDA endpoint and -12.5% for the EMA endpoint.[7][9]
Experimental workflow of the REPROVE trial.
Endpoint (ITT Population)
Avycaz (n=436)
Meropenem (n=434)
Difference (95% CI)
US FDA Primary Endpoint
28-Day All-Cause Mortality
9.6% (42/436)
8.3% (36/434)
1.5% (-2.4% to 5.3%)
EMA Primary Endpoint (cmITT)
Clinical Cure at TOC
68.8% (245/356)
73.0% (270/370)
-4.2% (-10.7% to 2.3%)
Adverse Events
Any Adverse Event
42.2%
44.9%
Serious Adverse Events
18.8%
13.4%
Data sourced from the REPROVE trial publications.[7][9]
Summary
Across pivotal Phase 3 clinical trials, Avycaz has demonstrated non-inferiority to carbapenem (B1253116) comparators for the treatment of cUTI, cIAI, and HABP/VABP. In the case of cUTI, Avycaz showed superior microbiological eradication compared to doripenem. These findings, supported by a generally comparable safety profile, establish Avycaz as a valuable therapeutic alternative to carbapenems for these serious Gram-negative infections, particularly in the context of increasing antimicrobial resistance.
Avycaz® (ceftazidime-avibactam): A Comparative Analysis of Efficacy in Patients with Prior Antibiotic Failure
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of Avycaz® (ceftazidime-avibactam) in patients who have experienced prior antibiotic failure,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Avycaz® (ceftazidime-avibactam) in patients who have experienced prior antibiotic failure, a critical challenge in managing infectious diseases. The data presented is compiled from a range of clinical trials and observational studies, offering a detailed overview of Avycaz's performance against key comparators in treating complicated infections.
Executive Summary
Avycaz, a combination of a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor, has demonstrated significant efficacy in treating infections caused by multidrug-resistant Gram-negative bacteria. This is particularly crucial in cases where initial antibiotic therapies have failed. Clinical data indicates that Avycaz offers comparable, and in some instances superior, clinical and microbiological cure rates when compared to standard-of-care carbapenems and last-resort agents like colistin (B93849) for complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP). Notably, in compassionate use programs and salvage therapy scenarios, Avycaz has shown high success rates in patients with limited or no other treatment options.
Comparative Efficacy Data
The following tables summarize the key efficacy data from pivotal clinical trials and studies involving Avycaz in patient populations with a high likelihood of prior antibiotic failure or infections with resistant pathogens.
Table 1: Clinical and Microbiological Outcomes in Patients with Gram-Negative Bacteremia (Pooled Phase 3 Trials)
Outcome
Avycaz® (n=54)
Comparator (Carbapenems) (n=47)
Clinical Cure Rate
87.0% (47/54)
83.0% (39/47)
Favorable Microbiological Response Rate
79.6% (43/54)
68.1% (32/47)
Data from a subset analysis of five Phase 3 trials (RECLAIM, RECLAIM 3, REPRISE, RECAPTURE, REPROVE) in patients with bacteremia associated with cIAI, cUTI, or HAP/VAP.[1][2]
Table 2: Efficacy in Hospital-Acquired/Ventilator-Associated Pneumonia (REPROVE Trial)
Clinical Cure in Ceftazidime-Nonsusceptible Pathogens (micro-ITT)
75.5%
71.2%
The REPROVE trial was a Phase 3, randomized, double-blind study comparing the efficacy and safety of Avycaz to meropenem in patients with HAP/VAP.[3][4][5][6][7]
This retrospective cohort study compared the effectiveness and safety of Avycaz to colistin-based regimens in treating infections caused by CRE.[8][9][10]
Table 4: Outcomes in Salvage Therapy for Carbapenem-Resistant Organism Infections
Outcome
Avycaz® (n=38)
Clinical and/or Microbiological Cure
73.7%
All-Cause In-Hospital Mortality
39.5%
Infection-Related Mortality
26.3%
Data from a compassionate-use program where 94.7% of patients received Avycaz as salvage therapy after failure of other antibiotics.[11]
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.
REPROVE Trial (HAP/VAP)
Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority trial.[7]
Patient Population: Hospitalized adults with a diagnosis of HAP or VAP caused by suspected or confirmed Gram-negative pathogens.[3][5]
Intervention: Patients were randomized 1:1 to receive either Avycaz (2000 mg/500 mg) administered as a 2-hour intravenous infusion every 8 hours, or meropenem (1000 mg) as a 30-minute intravenous infusion every 8 hours.[7] Treatment duration was 7 to 14 days.[3][4][5]
Primary Endpoint: 28-day all-cause mortality in the intent-to-treat (ITT) population.[3][4][5]
Key Secondary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit in the ITT and microbiological ITT (micro-ITT) populations.[3][4][5]
Pooled Analysis of Phase 3 cIAI and cUTI Trials (RECLAIM, RECAPTURE, etc.)
Study Design: Exploratory analysis of pooled data from five randomized, controlled, multicenter Phase 3 trials.[1]
Patient Population: Adults with cIAI, cUTI, or HAP/VAP who had concomitant Gram-negative bacteremia.[1][2]
Ceftazidime-Avibactam Clinical Trial Outcomes: A Meta-analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a meta-analysis of clinical trial outcomes for ceftazidime-avibactam, a combination antibiotic comprising a third-generation cephalospor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial outcomes for ceftazidime-avibactam, a combination antibiotic comprising a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor. It is designed to offer an objective comparison of its performance against other antimicrobial agents, supported by experimental data from randomized controlled trials and systematic reviews. The information is intended to inform research, clinical development, and strategic decision-making in the field of infectious diseases.
Executive Summary
Ceftazidime-avibactam has demonstrated significant efficacy in treating a range of serious Gram-negative infections, including those caused by multidrug-resistant pathogens. Meta-analyses of clinical trials consistently show that ceftazidime-avibactam is a reliable alternative to carbapenems for complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).[1][2][3] Notably, for infections caused by carbapenem-resistant Enterobacterales (CRE), particularly bloodstream infections, treatment with ceftazidime-avibactam is associated with significantly lower mortality and higher clinical cure rates compared to other regimens, including colistin-based therapies.[4][5][6] While generally well-tolerated, some studies have noted a higher incidence of serious adverse events compared to carbapenems.[2][3][7]
Efficacy Outcomes: A Quantitative Comparison
The following tables summarize the key efficacy outcomes of ceftazidime-avibactam compared to comparator antibiotics across various infection types, based on data from multiple meta-analyses.
Table 1: Efficacy in Complicated Intra-Abdominal Infections (cIAI) and Complicated Urinary Tract Infections (cUTI)
Effective against ceftazidime-nonsusceptible strains.[10][11]
Table 3: Efficacy in Carbapenem-Resistant Enterobacterales (CRE) Infections
| Outcome | Infection Type | Ceftazidime-Avibactam Group | Comparator Group (Mainly Colistin-based) | Relative Risk/Odds Ratio (95% CI) | Key Findings |
|---|---|---|---|---|
| 30-Day Mortality | Bloodstream Infections (BSI) | Lower | Higher | RR: 0.55 (0.45 to 0.68)[4][6] | Significantly lower mortality compared to other regimens.[4][5][6] |
| Clinical Cure | BSI | Higher | Lower | RR: 1.75 (1.57 to 2.18)[4][5] | Significantly higher clinical cure rate.[4][5] |
| 28/30-Day Mortality | K. pneumoniae (CRKP) Infections | Lower | Higher | Statistically significant (p<0.00001)[12] | Lower mortality rates in patients with CRKP infections.[12] |
Safety and Tolerability Profile
A meta-analysis of randomized controlled trials indicated that the safety and tolerability of ceftazidime-avibactam were broadly similar to comparator groups.[1] However, some analyses reported a significantly higher rate of serious adverse events (SAEs) with ceftazidime-avibactam compared to carbapenems (RR 1.24, 95% CI 1.00–1.54).[2][3][7] For patients with CRE bloodstream infections, ceftazidime-avibactam was associated with a lower rate of nephrotoxicity compared to other antibiotic regimens (RR 0.41, 95% CI 0.20 to 0.84).[4][5]
Reduced risk of kidney damage in the treatment of CRE bloodstream infections.[4][5]
Experimental Protocols and Methodologies
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology of these key trials is outlined below.
Study Design: The majority of the included studies were multicenter, double-blind, randomized, controlled phase 3 clinical trials.[9][10]
Patient Populations:
Inclusion Criteria: Adult patients with a confirmed diagnosis of cIAI, cUTI, or HAP/VAP caused by Gram-negative bacteria. For pathogen-specific analyses, patients had infections confirmed to be caused by CRE or ceftazidime-resistant pathogens.[4][9][10]
Exclusion Criteria: Common exclusions included patients with rapidly fatal underlying diseases, known hypersensitivity to the study drugs, and pregnant or breastfeeding women.
Comparator Arm: Most commonly, a carbapenem (B1253116) such as meropenem (1000 mg every 8 hours) or doripenem.[9][10] In studies focusing on CRE, comparators often included colistin-based regimens.[4][6]
Endpoints:
Primary Efficacy Endpoint: For cIAI and cUTI trials, this was typically the clinical cure rate at the test-of-cure (TOC) visit (usually 28-35 days after randomization).[9] For HAP/VAP trials, the primary endpoint was often 28-day all-cause mortality.[10]
Secondary Endpoints: These included microbiological response (eradication of the baseline pathogen), clinical cure at other time points (e.g., end-of-treatment), and safety and tolerability.[14]
Visualizing the Evidence
Workflow of a Systematic Review and Meta-Analysis
The following diagram illustrates the typical workflow for a systematic review and meta-analysis, adhering to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines. This process ensures a comprehensive and unbiased synthesis of the available evidence.
PRISMA flow diagram for study selection.
Comparative Efficacy in High-Priority Pathogen Infections
This diagram illustrates the comparative clinical outcomes of ceftazidime-avibactam against alternative therapies for critical Gram-negative infections.
Efficacy of Ceftazidime-Avibactam vs. Comparators.
Proper Disposal of Avycaz (Ceftazidime and Avibactam) in a Laboratory Setting
Ensuring the safe and proper disposal of Avycaz (ceftazidime and avibactam) is critical for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides det...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and proper disposal of Avycaz (ceftazidime and avibactam) is critical for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage Avycaz waste in a laboratory environment, in accordance with general safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for Avycaz. Personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling the powder form and there is a risk of aerosolization, respiratory protection may be necessary.
Avoid Contamination: Prevent the powder or solution from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
Spill Management: In the event of a spill, mechanically collect the powder, avoiding dust creation, and place it in a designated, labeled container for hazardous waste. Clean the contaminated surface thoroughly.
Step-by-Step Disposal Procedures for Avycaz Waste
Avycaz waste in a laboratory can be categorized into three main types: unused or expired powder, reconstituted solutions (including stock solutions), and contaminated labware (e.g., vials, syringes, plates). Each requires a specific disposal pathway.
1. Unused or Expired Avycaz Powder:
Segregation: Do not mix unused or expired Avycaz powder with other chemical waste unless directed by your institution's Environmental Health and Safety (EHS) department.
Packaging: Keep the powder in its original vial if possible. Place the vial in a clearly labeled, sealed, and appropriate hazardous waste container. The label should identify the contents as "Hazardous Pharmaceutical Waste: Avycaz (Ceftazidime and Avibactam)."
Collection: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor. Disposal should be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
2. Reconstituted Avycaz Solutions and Liquid Waste:
Reconstituted Avycaz solutions, including expired stock solutions and experimental liquid waste, should be chemically inactivated before disposal to degrade the active beta-lactam component.
Chemical Inactivation Protocol:
Work in a chemical fume hood.
For each volume of Avycaz solution, add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to achieve a final pH between 10 and 13.[1] This will facilitate the hydrolysis of the beta-lactam ring.
Allow the mixture to react for a minimum of one hour to ensure degradation.
Neutralization: After inactivation, neutralize the solution to a pH between 5.5 and 9.5 using an appropriate acid (e.g., hydrochloric acid) before final disposal.
Disposal of Treated Liquid:
Crucial Note: Never pour untreated antibiotic solutions down the drain.[2]
The neutralized, inactivated solution should be collected as hazardous chemical waste.[2]
Pour the treated liquid into a designated, leak-proof hazardous waste container, clearly labeled with its contents.
Arrange for disposal through your institution's EHS department.
3. Contaminated Labware and Sharps:
All labware that has come into contact with Avycaz is considered contaminated and must be disposed of as hazardous waste.
Vials and Empty Containers:
Empty Avycaz vials should not be treated as regular glass waste.
Rinse the vials three times with a suitable solvent (e.g., water), collecting the rinsate for chemical inactivation and disposal as hazardous liquid waste.
Deface the label to prevent misuse.
Dispose of the triple-rinsed vials in a designated container for hazardous glass waste.
Sharps (Needles, Syringes, Pipettes):
Do not recap, bend, or break needles.
Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled for "Hazardous Chemical Waste" or "Chemotherapy Waste," as per your institution's policy.[3][4][5]
When the sharps container is full (do not overfill), securely close it and arrange for pickup by your institution's hazardous waste contractor.[5]
Other Contaminated Labware (e.g., petri dishes, culture plates, gloves):
Collect all non-sharp, contaminated solid waste in a designated hazardous waste bag (e.g., a red biohazard bag if also biologically contaminated, or a yellow bag for chemical waste, depending on institutional policy).
The bag should be sealed and placed in a secondary rigid container for disposal via your EHS department.
Data on Chemical Inactivation
The following table summarizes the key parameters for the chemical degradation of beta-lactam antibiotics like ceftazidime.
Parameter
Guideline
Rationale
Inactivating Agent
Sodium Hydroxide (NaOH)
A strong base that effectively hydrolyzes and inactivates the beta-lactam ring structure.[1]
Concentration
1 M NaOH solution
A commonly cited concentration for effective and rapid degradation of beta-lactam antibiotics.[1]
Reaction pH
10.0 - 13.0
A highly alkaline environment is necessary to catalyze the hydrolysis of the antibiotic.[1]
Reaction Time
Minimum 1 hour
Provides sufficient time for the degradation reaction to proceed to completion.
Final pH for Disposal
5.5 - 9.5
Neutralization is required to meet the pH standards for hazardous waste collection and disposal.[6]
Experimental Protocol: Chemical Inactivation of Avycaz Solution
This protocol details the methodology for inactivating a 100 mL solution of reconstituted Avycaz in a laboratory setting.
Preparation:
Don all required PPE (safety goggles, lab coat, nitrile gloves).
Perform all steps within a certified chemical fume hood.
Prepare a fresh 1 M solution of sodium hydroxide (NaOH).
Have a neutralizing agent (e.g., 1 M HCl) and pH indicator strips or a calibrated pH meter ready.
Inactivation Procedure:
Carefully measure 100 mL of the Avycaz-containing liquid waste and place it into a suitable, chemically resistant beaker or flask (e.g., borosilicate glass).
Slowly, and with stirring, add 100 mL of the 1 M NaOH solution to the Avycaz waste.
Cover the container (e.g., with a watch glass) and allow the mixture to stir gently for at least one hour at room temperature.
Neutralization:
After the inactivation period, measure the pH of the solution. It should be highly alkaline.
Slowly add 1 M HCl dropwise while stirring continuously. Monitor the pH frequently.
Continue adding acid until the pH of the solution is between 5.5 and 9.5.
Final Disposal:
Transfer the neutralized, treated solution into a designated hazardous liquid waste container.
Ensure the container is properly labeled with all components of the mixture.
Seal the container and store it in a designated satellite accumulation area for hazardous waste.
Contact your institution's EHS department to schedule a waste pickup.
Mandatory Visualizations
Avycaz Disposal Workflow
Caption: Logical workflow for the proper segregation and disposal of different Avycaz waste streams.
Safeguarding Personnel: Personal Protective Equipment and Disposal Protocols for Avycaz
For Immediate Implementation by Laboratory and Drug Development Professionals This document provides essential safety and logistical guidance for the handling of Avycaz (ceftazidime and avibactam), a combination antibact...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling of Avycaz (ceftazidime and avibactam), a combination antibacterial agent. Due to its classification as a respiratory and skin sensitizer, strict adherence to personal protective equipment (PPE) protocols and disposal plans is imperative to ensure the safety of all personnel.
Personal Protective Equipment (PPE) Recommendations
Personnel handling Avycaz in a powdered or reconstituted form must utilize appropriate PPE to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE for various handling scenarios.
PPE Component
Standard Handling (e.g., weighing, reconstitution)
Spill Cleanup & Aerosol-Generating Procedures
Gloves
Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer gloves every 30 minutes or immediately if contaminated.
Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Ensure extended cuffs over the gown.
Gown
Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.
Disposable, polyethylene-coated, impervious gown.
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields.
Chemical splash goggles.
Face Protection
Not required for standard handling in a containment hood.
Full-face shield worn over chemical splash goggles.
Respiratory Protection
Not required when handled within a certified chemical fume hood or biological safety cabinet.
Fit-tested NIOSH-approved N95 respirator at a minimum. For large spills or significant aerosolization potential, a Powered Air-Purifying Respirator (PAPR) is recommended.
Procedural Guidance: Donning, Doffing, and Disposal
Strict procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.
Experimental Protocol: Donning and Doffing of PPE
Donning Sequence:
Perform hand hygiene.
Don shoe covers.
Don inner pair of chemotherapy-rated nitrile gloves.
Don a disposable, impervious gown, ensuring cuffs of inner gloves are tucked under the gown sleeves.
Don outer pair of chemotherapy-rated nitrile gloves, ensuring the cuffs of the outer gloves go over the gown sleeves.
Don eye and face protection (safety glasses, goggles, face shield as required).
Don respiratory protection (if required).
Doffing Sequence (to be performed in a designated area):
Remove outer pair of gloves.
Remove gown and shoe covers.
Perform hand hygiene.
Remove eye and face protection.
Remove respiratory protection.
Remove inner pair of gloves.
Perform thorough hand hygiene.
Disposal Plan for Avycaz and Contaminated Materials
All materials that come into contact with Avycaz are to be considered hazardous waste and must be disposed of accordingly to prevent environmental contamination and potential exposure to non-laboratory personnel.
Disposal of Avycaz and Contaminated PPE:
Segregation: All Avycaz-contaminated waste, including vials, syringes, tubing, and all used PPE, must be segregated from general and biohazardous waste streams.
Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers. These containers should be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."
Sharps: All needles and syringes used for reconstitution and administration must be disposed of in a designated sharps container for hazardous pharmaceutical waste.
Deactivation: For liquid waste containing Avycaz, consider chemical deactivation methods if available and approved by your institution's environmental health and safety department. Beta-lactam antibiotics can often be inactivated through hydrolysis.
Final Disposal: All hazardous drug waste must be collected and disposed of by a licensed hazardous waste management company, typically through incineration.[2][3] Do not dispose of Avycaz or contaminated materials in standard trash or down the drain.
Visual Guidance for Avycaz Handling Workflow
To further clarify the procedural steps for safely handling Avycaz, the following workflow diagrams have been generated.
PPE Donning Sequence for Avycaz Handling.
Disposal Workflow for Avycaz-Contaminated Materials.